GR-73632
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPTSSZOJLFBZ-LJADHVKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927984 | |
| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133156-06-6 | |
| Record name | GR 73632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Downstream Signaling Pathways of GR-73632
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR-73632 is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to the NK1R. We delve into the canonical Gq/11-mediated pathway, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization, as well as the phosphorylation of key downstream kinases such as ERK1/2. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these pathways, and includes visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to this compound and the NK1 Receptor
The neurokinin-1 receptor is the primary receptor for the neuropeptide Substance P. Its activation is implicated in various pathological conditions, making it a significant target for drug development. This compound, as a selective NK1R agonist, serves as a crucial tool for elucidating the physiological and pathological roles of this receptor and for the screening and characterization of novel NK1R antagonists.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Experimental System | Reference |
| EC50 | 2 nM | Guinea pig vas deferens contraction | [1][2] |
| EC50 | 17 nM | Rat urinary bladder contraction | [3] |
| Relative Potency | ~200-fold > Substance P | Induction of scratching, biting, and licking behavior in mice (intrathecal injection) | [4] |
Core Signaling Pathways of this compound
Activation of the NK1 receptor by this compound initiates a cascade of intracellular events, primarily through the Gαq/11 family of G proteins. This engagement leads to the activation of phospholipase C (PLC), a pivotal enzyme in this signaling pathway.
Phospholipase C Activation and Inositol Phosphate Accumulation
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
Intracellular Calcium Mobilization
The release of Ca2+ from the endoplasmic reticulum leads to a rapid and transient increase in cytosolic calcium concentration. This calcium signal is a critical transducer for a multitude of downstream cellular responses.
Activation of Downstream Kinases
The elevation in intracellular calcium and the production of DAG lead to the activation of several downstream protein kinases, including Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). ERK1/2 activation is a common downstream event for many GPCRs and plays a crucial role in regulating gene expression, cell proliferation, and differentiation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct measure of PLC activity.
Workflow:
Methodology:
-
Cell Culture and Labeling: Plate cells (e.g., HEK293 or CHO cells stably expressing the NK1R) in multi-well plates. Incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Purification: Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.
Workflow:
Methodology:
-
Cell Culture: Plate cells expressing the NK1R onto black-walled, clear-bottom microplates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence, then inject this compound and continue to monitor the fluorescence signal over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the activation of ERK1/2 by measuring its phosphorylation state.
Workflow:
Methodology:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with this compound for various time points.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Conclusion
This compound is a valuable pharmacological tool for investigating the downstream signaling of the NK1 receptor. Its activation of the canonical Gq/11-PLC-calcium pathway, leading to the phosphorylation of key kinases like ERK1/2, provides a robust framework for understanding the cellular mechanisms underlying the physiological and pathological roles of the NK1R. The experimental protocols detailed in this guide offer a solid foundation for researchers to further explore the intricate signaling networks governed by this important receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
GR-73632: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective NK-1 Receptor Agonist in Preclinical Research
GR-73632 is a synthetic peptide that acts as a potent and selective agonist for the tachykinin neurokinin 1 (NK-1) receptor.[1][2] This property makes it an invaluable tool for researchers investigating the physiological and pathological roles of the NK-1 receptor and its endogenous ligand, Substance P. This technical guide provides a comprehensive overview of this compound, its applications in research, relevant quantitative data, experimental methodologies, and the signaling pathways it modulates.
Core Research Applications
This compound is primarily utilized in preclinical research to elucidate the function of the NK-1 receptor in various biological processes. Its high selectivity allows for targeted activation of this receptor, enabling scientists to study its downstream effects in isolation. Key areas of investigation include:
-
Nociception and Itch: Intrathecal administration of this compound in animal models elicits behaviors indicative of pain and itch, such as scratching, biting, and licking.[3] This makes it a useful tool for studying the spinal mechanisms of these sensations and for evaluating the efficacy of potential analgesic and anti-pruritic drugs that target the NK-1 receptor.[1][3]
-
Emesis: The NK-1 receptor plays a crucial role in the emetic reflex. This compound is used to induce vomiting in animal models like the least shrew, providing a platform to investigate the complex signaling cascades in the brainstem that lead to emesis.[4][5] This research is vital for the development of novel anti-emetic therapies.
-
Gastrointestinal Motility: In the gastrointestinal tract, NK-1 receptor activation is involved in regulating smooth muscle contraction and peristalsis.[6] this compound is employed to study these effects and to understand the role of the NK-1 receptor in both normal gut function and in motility disorders.
-
Neurogenic Inflammation: The release of Substance P and activation of NK-1 receptors on various cells contribute to neurogenic inflammation. While not a primary focus of the provided search results, this is a well-established role of NK-1 activation and a potential area of application for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Potency of this compound
| Preparation | Parameter | Value | Reference |
| Guinea pig vas deferens | EC50 | 2 nM | [2] |
| Guinea-pig ileum | EC50 | 26 nM | [7] |
| Rat urinary bladder | EC50 | 17 nM | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Intrathecal | Not specified, but noted to be ~200-fold more potent than Substance P | Scratching, biting, and licking behaviors | [3] |
| Least shrew | Intraperitoneal | 5 mg/kg | Emesis (vomiting) | [4][5] |
Table 3: Antagonism of this compound-Induced Effects
| Animal Model | Agonist/Dose | Antagonist | Effect of Antagonist | Reference |
| Mouse | This compound (intrathecal) | CP-96,345 (NK-1 antagonist) | Inhibition of scratching, biting, and licking | [3] |
| Least shrew | This compound (5 mg/kg, i.p.) | Netupitant (NK-1 antagonist) | Dose-dependent decrease in vomiting frequency | [4] |
| Rat urinary bladder | This compound | RP 67,580 (NK-1 antagonist) | Competitive antagonism | [7] |
Signaling Pathways Modulated by this compound
Activation of the NK-1 receptor by this compound initiates a cascade of intracellular signaling events. The NK-1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gq/11.[8] This leads to the activation of several downstream effector pathways.
The binding of this compound to the NK-1 receptor leads to the activation of Gαq/11, which in turn stimulates Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][9] Studies have shown that this signaling cascade further involves the activation of the PI3K-Akt and ERK1/2 pathways, which are implicated in the emetic response.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following sections outline methodologies derived from published research.
Intrathecal Injection in Mice for Nociception Studies
This protocol is based on the methodology described in studies investigating the spinal actions of this compound.[3]
Objective: To assess the behavioral responses (scratching, biting, licking) following direct administration of this compound to the spinal cord.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Animal restraining device
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize male mice to the experimental environment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Intrathecal Injection:
-
Manually restrain the mouse.
-
Insert the 30-gauge needle attached to the Hamilton syringe between the L5 and L6 vertebrae.
-
A slight flick of the tail is an indicator of successful entry into the subarachnoid space.
-
Inject a small volume (e.g., 5 µL) of the this compound solution.
-
-
Behavioral Observation:
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of scratching, biting, and licking episodes over a defined period (e.g., 30 minutes).
-
Induction of Emesis in the Least Shrew
This protocol is adapted from studies investigating the emetic signaling pathways.[4]
Objective: To induce and quantify vomiting episodes in the least shrew for the study of emesis.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal injection
-
Observation cages with a clean, flat surface
Procedure:
-
Animal Handling: Use adult least shrews (45-60 days old).
-
Drug Administration:
-
Inject this compound intraperitoneally (i.p.) at a dose of 5 mg/kg.
-
A control group should be injected with the vehicle.
-
-
Observation:
-
Place each animal in a separate observation cage.
-
Observe for a period of 30 minutes.
-
Record the number of vomiting episodes (retching and expulsion of stomach contents).
-
-
(Optional) Brainstem Analysis:
-
At specific time points post-injection (e.g., 15 and 30 minutes), animals can be anesthetized and their brainstems collected for further analysis (e.g., Western blotting for protein phosphorylation).
-
Western Blotting for Protein Phosphorylation
This protocol provides a general workflow for assessing the phosphorylation state of key signaling proteins in brainstem tissue following this compound administration.
Objective: To measure the activation of signaling pathways (e.g., ERK1/2, Akt, PKC) by quantifying protein phosphorylation.
Materials:
-
Brainstem tissue from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brainstem tissue in lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This compound is a powerful and selective pharmacological tool for probing the function of the NK-1 receptor. Its utility in studying pain, itch, emesis, and gastrointestinal motility is well-documented in preclinical models. The detailed understanding of its signaling pathways and the availability of established experimental protocols make it an essential compound for researchers in pharmacology and neuroscience. Further research utilizing this compound will continue to unravel the intricate roles of the tachykinin system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
GR-73632: A Potent Substance P Analog for Tachykinin Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: GR-73632 is a synthetic peptide that has emerged as a significant tool in the study of the tachykinin system. As a potent and selective agonist for the neurokinin 1 (NK1) receptor, it mimics the action of the endogenous neuropeptide, Substance P (SP). This guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the experimental protocols used to characterize it, and the signaling pathways it activates. The information presented here is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their exploration of the tachykinin system and the therapeutic potential of NK1 receptor modulation.
Core Properties and Mechanism of Action
This compound is a linear heptapeptide amide. Its primary mechanism of action is the selective binding to and activation of the NK1 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The NK1 receptor is the preferred receptor for the endogenous tachykinin, Substance P. Upon binding, this compound induces a conformational change in the NK1 receptor, leading to the activation of intracellular signaling cascades. This mimetic action of Substance P makes this compound an invaluable tool for studying the physiological and pathological roles of NK1 receptor activation, which is implicated in processes such as pain transmission, inflammation, and mood regulation.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the quantitative data regarding its binding affinity and functional potency at the human NK1 receptor.
Table 1: Binding Affinity of this compound at the Human NK1 Receptor
| Ligand | Parameter | Value | Cell Line | Radioligand |
| This compound | pKi | 9.4 | U-373 MG | [³H]Substance P |
| Substance P | pKi | 9.2 | U-373 MG | [³H]Substance P |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at the Human NK1 Receptor
| Ligand | Parameter | Value | Assay Type | Cell Line |
| This compound | pEC₅₀ | 9.8 | Inositol Phosphate Accumulation | CHO-hNK1R |
| Substance P | pEC₅₀ | 8.9 | Inositol Phosphate Accumulation | CHO-hNK1R |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the NK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Human astrocytoma cells (U-373 MG), which endogenously express the NK1 receptor, are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or Substance P) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition curve.
-
The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined.
-
The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay to determine Ki.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency of this compound by quantifying the accumulation of a second messenger, inositol phosphate, following NK1 receptor activation.
-
Cell Culture and Labeling:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R) are cultured.
-
The cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The labeled cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Cells are then stimulated with various concentrations of this compound or Substance P for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
The stimulation is terminated by the addition of a cold acid (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are neutralized.
-
-
Purification and Quantification:
-
The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as radioactivity versus agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The EC₅₀ (concentration of agonist that produces 50% of the maximal response) is determined from the curve.
-
Caption: Workflow for an inositol phosphate accumulation assay.
Signaling Pathway of this compound at the NK1 Receptor
The activation of the NK1 receptor by this compound initiates a well-characterized signaling cascade, primarily through the Gq/11 family of G-proteins.
-
Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor.
-
G-Protein Coupling: The agonist-bound receptor recruits and activates the heterotrimeric G-protein Gq/11.
-
PLC Activation: The activated α-subunit of Gq/11 (Gαq) stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG and the increased intracellular Ca²⁺ concentration synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
-
The Pharmacological Profile of GR-73632: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR-73632 is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist that has been instrumental in elucidating the physiological and pathological roles of the NK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a synthetic peptide analogue of Substance P, the endogenous ligand for the NK1 receptor.[1][2] Its high potency and selectivity for the NK1 receptor have established it as a critical tool in neuroscience and pharmacology research.[3] This compound has been particularly useful in studying the roles of the NK1 receptor in emesis, pain, inflammation, and pruritus.[1][4][5] This guide will delve into the detailed pharmacological characteristics of this compound, offering a technical resource for the scientific community.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR).[1][4] Upon activation, the NK1 receptor couples to Gq/11 proteins, initiating a downstream signaling cascade.[6] This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6][7]
The activation of these pathways leads to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[4][7] Studies have shown that this compound-induced emesis, for example, involves the activation of Ca2+/calmodulin kinase IIα (CaMKIIα), extracellular signal-regulated protein kinase 1/2 (ERK1/2), protein kinase B (Akt), and PKCα/βII in the brainstem.[4][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 2 nM | Guinea pig vas deferens | [3] |
| EC50 | 17 nM | Rat urinary bladder | [2] |
Experimental Protocols
In Vitro: Guinea Pig Vas Deferens Contraction Assay
This assay is used to determine the potency (EC50) of this compound in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Experimental Setup: The tissues are connected to isometric force transducers to record contractile responses.
-
Procedure: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to determine the EC50 value.
In Vivo: Emesis Model in the Least Shrew
This model is used to investigate the emetic potential of this compound and the underlying signaling pathways.
Methodology:
-
Animal Model: The least shrew (Cryptotis parva) is used due to its well-characterized emetic response.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.[4] To investigate signaling pathways, specific inhibitors can be administered prior to this compound.[4][8]
-
Behavioral Observation: The animals are observed for a defined period (e.g., 30 minutes) to record the frequency and latency of vomiting episodes.[4]
-
Tissue Collection and Analysis: Following the observation period, brainstem and gut tissues can be collected for further analysis, such as Western blotting to measure the phosphorylation of key signaling proteins (e.g., ERK1/2, Akt, PKC).[4][8]
In Vivo: Pruritus (Itch) Model in Mice and Gerbils
This model assesses the ability of this compound to induce scratching behavior, a proxy for itch.
Methodology:
-
Animal Model: Mice or Mongolian gerbils are commonly used.[1][5]
-
Drug Administration: this compound is administered via intrathecal (i.t.) or intradermal (i.d.) injection.[1][5]
-
Behavioral Observation: The number of scratches directed towards the injection site is counted for a specific duration following administration.
-
Antagonist Studies: To confirm the involvement of the NK1 receptor, a selective antagonist can be co-administered with this compound.[1]
Visualizations
Signaling Pathway of this compound-Induced Emesis
Caption: Signaling cascade initiated by this compound binding to the NK1 receptor, leading to emesis.
Experimental Workflow for In Vivo Emesis Study
Caption: A typical experimental workflow for studying this compound-induced emesis in the least shrew.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of the NK1 receptor. Its high potency and selectivity allow for precise probing of NK1 receptor function in various physiological and pathological contexts. This technical guide provides a foundational understanding of this compound's pharmacological profile, which can aid researchers in designing and interpreting experiments aimed at further unraveling the complexities of the tachykinin system.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor antagonist orvepitant is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GR-73632 in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and highly selective agonist for the tachykinin NK1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1] Substance P and its receptor are key players in the transmission and modulation of nociceptive signals, particularly in the spinal cord.[2][3] Activation of NK1 receptors in the dorsal horn of the spinal cord is associated with the enhancement of pain perception. This technical guide provides an in-depth overview of the role of this compound in nociception, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.
Core Concepts: NK1 Receptor Activation and Nociception
The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the superficial dorsal horn of the spinal cord, a critical region for processing sensory information, including pain.[4] Upon binding of an agonist like Substance P or this compound, the NK1 receptor initiates a signaling cascade that increases neuronal excitability, thereby facilitating the transmission of pain signals to higher brain centers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on nociception-related behaviors and analgesic responses.
Table 1: Nocifensive Behavioral Responses to Intrathecal this compound in Mice
| Parameter | This compound | Substance P | Reference |
| Behavioral Syndrome | Dose-dependent scratching, biting, and licking | Scratching, with less licking and biting | [1] |
| Relative Potency | Approximately 200-fold more potent than Substance P | - | [1] |
| Antagonism | Inhibited by the NK1 receptor antagonist CP-96,345 | Inhibited by CP-96,345 | [1] |
Table 2: Analgesic Effects of this compound in the Formalin Test in Rats
| Brain Region of Microinfusion | Agonist | Dose Range | Effect on Formalin-Induced Nociception | Reference |
| Ventral Tegmental Area (VTA) | This compound | 0.005 - 0.5 nmol/side | Significant analgesia | [5] |
| Nucleus Accumbens (NAS) | This compound | 0.005 - 1.5 nmol/side | Significant analgesia | [5] |
Table 3: Effect of this compound in a Model of Phasic Pain
| Brain Region of Microinfusion | Agonist | Dose | Effect on Tail-Flick Latency | Reference |
| Ventral Tegmental Area (VTA) | This compound | 0.5 nmol/side | No effect | [5] |
Signaling Pathways of this compound in Nociception
Activation of the NK1 receptor by this compound in dorsal horn neurons initiates a canonical Gq/11 protein-coupled signaling cascade. This pathway plays a crucial role in sensitizing neurons to nociceptive inputs.
Experimental Protocols
Intrathecal Administration and Behavioral Observation in Mice
This protocol is adapted from studies investigating the nocifensive behaviors induced by this compound.[1]
Objective: To assess the behavioral responses elicited by the activation of spinal NK1 receptors by this compound.
Animals: Male ddY mice (5-6 weeks old).
Procedure:
-
Intrathecal (i.t.) Injection: Mice are gently restrained, and a 30-gauge needle connected to a microsyringe is inserted into the L5-L6 intervertebral space. A volume of 5 µl of this compound solution (or vehicle control) is injected into the subarachnoid space.
-
Behavioral Observation: Immediately after injection, mice are placed in individual observation cages. The cumulative time spent scratching, biting, and licking the caudal part of the body is recorded for a defined period (e.g., 20 minutes).
-
Data Analysis: The total duration of the behavioral responses is calculated for each dose of this compound and compared with the vehicle control group.
Formalin Test in Rats
This protocol is based on studies evaluating the analgesic effects of this compound in a model of tonic pain.[5]
Objective: To determine the effect of this compound on nociceptive behavior in the formalin test.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgical Implantation of Cannulae: Rats are anesthetized, and guide cannulae are stereotaxically implanted, targeting the Ventral Tegmental Area (VTA) or Nucleus Accumbens (NAS). Animals are allowed to recover for at least one week.
-
Microinfusion: On the day of the experiment, this compound (or vehicle) is microinfused bilaterally into the target brain region through infusion cannulae.
-
Formalin Injection: Immediately after the microinfusion, 0.05 ml of 2.5% formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Nociceptive Scoring: The rat is placed in an observation chamber. Nociceptive behavior is quantified by recording the amount of time the animal spends licking, biting, or shaking the injected paw. The scoring is typically done in blocks of time over a 60-minute period. The test is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the this compound-treated and vehicle-treated groups.
Discussion and Future Directions
The available evidence indicates that this compound is a valuable tool for investigating the role of the NK1 receptor in nociception. Intrathecal administration of this compound elicits robust nocifensive behaviors, demonstrating the pro-nociceptive role of spinal NK1 receptor activation. Interestingly, when administered in specific brain regions involved in pain modulation, such as the VTA and NAS, this compound can produce analgesia in a model of tonic, inflammatory pain. This suggests a complex, region-dependent role for NK1 receptor signaling in the overall pain experience. The lack of effect in the tail-flick test suggests that NK1 receptor activation by this compound may be more critically involved in modulating persistent pain states rather than acute, phasic pain.
Future research should aim to further elucidate the precise neural circuits and downstream signaling targets responsible for the differential effects of this compound in various pain models. Investigating the interaction between the tachykinin system and other neurotransmitter systems (e.g., opioid, cannabinoid) in the context of this compound-mediated effects could also provide valuable insights for the development of novel analgesic therapies. The development of peripherally restricted NK1 agonists could also be explored for their potential to modulate pain at the site of injury without central side effects.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NMDA and NK1 Receptor Signaling in Spine Surgery-induced Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pruritus with GR-73632: A Technical Guide for Researchers
An In-depth Examination of a Key Tachykinin NK1 Receptor Agonist in Preclinical Itch Models
This technical guide provides a comprehensive overview of the use of GR-73632 in the study of pruritus. This compound is a potent and selective tachykinin neurokinin-1 (NK1) receptor agonist, widely employed as a tool compound in preclinical research to induce itch-like behaviors in animal models. Its application has been instrumental in elucidating the role of the Substance P (SP)/NK1 receptor pathway in pruritus and in the evaluation of novel anti-pruritic therapies.
Core Concepts: The Role of the NK1 Receptor in Pruritus
The neurokinin-1 receptor is a G-protein coupled receptor that is the primary receptor for the neuropeptide Substance P.[1][2] The binding of Substance P to the NK1 receptor on various cell types, including sensory neurons and immune cells in the skin, is a key event in the transmission of itch signals.[2] Activation of the NK1 receptor initiates a signaling cascade that leads to neuronal depolarization and the sensation of itch. Consequently, antagonists of the NK1 receptor are a promising therapeutic avenue for the treatment of chronic pruritus.[1][3]
This compound: A Selective Agonist for Itch Induction
This compound is a synthetic peptide analog of Substance P that demonstrates high potency and selectivity for the NK1 receptor.[4] Its administration, either through intradermal or intrathecal routes, reliably elicits scratching, biting, and licking behaviors in animal models, which are considered correlates of pruritus.[5][6] This makes this compound an invaluable tool for researchers to investigate the mechanisms of itch and to screen for the efficacy of NK1 receptor antagonists and other potential anti-pruritic compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the use of this compound in pruritus research.
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 2 nM | Guinea pig vas deferens | [4] |
| Relative Potency to Substance P | ~200-fold more potent | Mouse (intrathecal injection) | [6] |
Table 1: Potency and Relative Potency of this compound
| Animal Model | Route of Administration | This compound Dose | Observed Effect | Reference |
| Mongolian Gerbil | Intradermal | 30 nmol | Induction of hindlimb scratching | [5] |
| Mouse | Intrathecal | Dose-dependent | Scratching, biting, and licking behaviors | [6] |
| Mouse | Intradermal | 10, 30, 100 nmol | Dose-related scratching | [7] |
Table 2: In Vivo Dose-Response Data for this compound in Pruritus Models
| Antagonist | Animal Model | This compound Challenge | Antagonist Dose | % Inhibition of Scratching | Reference |
| Orvepitant | Mongolian Gerbil | 30 nmol (intradermal) | 0.1 - 10 mg/kg (oral) | Profound inhibition | [5] |
| CP-96,345 | Mouse | Not specified (intrathecal) | Not specified (intrathecal co-administration) | Inhibition of behavioral response | [6] |
Table 3: Efficacy of NK1 Receptor Antagonists against this compound-Induced Pruritus
Experimental Protocols
Intradermal Injection Model in the Mongolian Gerbil
This protocol is adapted from studies evaluating the anti-pruritic effects of NK1 receptor antagonists.[5]
-
Animal Model: Male Mongolian gerbils are acclimatized to the experimental environment.
-
Test Compound Administration: The NK1 receptor antagonist (e.g., orvepitant) or vehicle is administered orally at predetermined doses.
-
Induction of Pruritus: After a specified pretreatment time, this compound (e.g., 30 nmol) is injected intradermally into the rostral back of the gerbil.
-
Behavioral Observation: The animals are immediately placed in observation chambers, and the number of hindlimb scratches directed at the injection site is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of scratches in the antagonist-treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition.
Intrathecal Injection Model in the Mouse
This protocol is based on studies characterizing the spinal actions of this compound.[6]
-
Animal Model: Male mice are used for this procedure.
-
Intrathecal Injection: A direct lumbar puncture is performed to deliver this compound into the spinal subarachnoid space. The injection is typically performed between the L5 and L6 vertebrae.
-
Behavioral Observation: Immediately following the injection, the mice are placed in individual observation cages. The duration and frequency of scratching, biting, and licking behaviors are recorded for a set period (e.g., 20-30 minutes).
-
Co-administration Studies: To test the efficacy of antagonists, compounds like CP-96,345 can be co-administered with this compound via the same intrathecal route.
-
Data Analysis: The behavioral responses in the presence and absence of the antagonist are compared to assess the inhibitory effect.
Visualizations
Signaling Pathway of NK1 Receptor Activation
References
- 1. Neurokinin 1 Receptor Antagonists for Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic neurokinin-1 receptor antagonists mitigate chronic pruritus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 5. Neurokinin-1 receptor antagonist orvepitant is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
GR-73632 and its Central Nervous System Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and selective synthetic peptide agonist of the tachykinin NK1 receptor.[1] The tachykinin family of neuropeptides, which includes Substance P (SP), plays a significant role in a myriad of physiological and pathophysiological processes within the central nervous system (CNS). NK1 receptors are widely distributed throughout the CNS and are implicated in pain transmission, emesis, neuroinflammation, and autonomic regulation. This technical guide provides a comprehensive overview of the reported CNS effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Profile
Table 1: Potency of this compound
| Assay System | Parameter | Value | Reference |
| Guinea Pig Vas Deferens | EC₅₀ | 2 nM | [1] |
Central Nervous System Effects
The central effects of this compound have been investigated in several preclinical models, primarily focusing on nociceptive responses in the spinal cord, the induction of emesis, and cardiovascular regulation.
Spinal Cord and Nociceptive Behaviors
Intrathecal administration of this compound in mice elicits a dose-dependent behavioral syndrome characterized by scratching, biting, and licking.[2] This response is indicative of nociceptive or pruritic stimulation at the spinal level. Notably, this compound was found to be approximately 200-fold more potent than Substance P in inducing these behaviors.[2] The effects are mediated by the NK1 receptor, as they are inhibited by the co-administration of the NK1 receptor antagonist CP-96,345.[2]
Table 2: Effects of Intrathecal this compound in Mice
| Species | Administration Route | Doses Studied | Observed Effects | Antagonist Inhibition | Reference |
| Mouse | Intrathecal (i.t.) | Dose-dependent | Scratching, biting, and licking behaviors. ~200-fold more potent than Substance P. | CP-96,345 (NK1 antagonist) | [2] |
Emesis
Systemic administration of this compound has been shown to induce vomiting in the least shrew, a model for emesis research. This effect is centrally mediated and involves the activation of NK1 receptors in the brainstem.
Table 3: Emetic Effects of this compound in the Least Shrew
| Species | Administration Route | Dose | Observed Effects | Antagonist Inhibition | Reference |
| Least Shrew | Intraperitoneal (i.p.) | 5 mg/kg | Induction of vomiting episodes. | Netupitant (NK1 antagonist) |
The emetic response to this compound is associated with a significant increase in Substance P immunoreactivity in the dorsal motor nucleus of the vagus (DMNX) in the brainstem.
Cardiovascular Regulation
The effects of this compound on the cardiovascular system have been investigated in rats, revealing differential responses in normotensive and hypertensive models. In spontaneously hypertensive rats (SHR), intrathecal administration of an NK1 receptor agonist, for which this compound is a potent example, can produce a biphasic mean arterial pressure (MAP) response, with higher doses leading to a pressor effect.[3] In anesthetized, chlorisondamine-treated SHRs, the NK1 agonist evoked an increase in blood pressure and heart rate, a response attributed to a greater number of responsive cells within the superior cervical ganglia.
Table 4: Cardiovascular Effects of NK1 Receptor Agonism in Rats
| Species/Model | Administration Route | Agonist | Observed Effects on Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intrathecal (i.t.) | NK1 Agonist | Biphasic response, pressor effect at higher doses | [3] |
| Wistar-Kyoto (WKY) Rat | Intravenous (i.v.) | Substance P | Decrease in blood pressure | |
| Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | Substance P | Increase in blood pressure |
Experimental Protocols
Intrathecal Administration and Behavioral Observation in Mice
-
Subjects: Male ddY mice.
-
Procedure: A 30-gauge needle attached to a microsyringe is inserted into the subarachnoid space between the L5 and L6 vertebrae. This compound or vehicle is injected in a volume of 5 µl.
-
Behavioral Scoring: Immediately after injection, mice are placed in individual observation cages. The total time spent scratching, biting, and licking is recorded for a defined period (e.g., 20 minutes). The number of episodes of each behavior may also be quantified.
-
Antagonist Studies: The NK1 receptor antagonist (e.g., CP-96,345) is co-administered with this compound to confirm receptor-mediated effects.
Induction of Emesis in the Least Shrew
-
Subjects: Adult least shrews (Cryptotis parva).
-
Procedure: Animals are fasted for a short period before the experiment. This compound is administered via intraperitoneal (i.p.) injection.
-
Observation: Following injection, the animals are observed for a set period (e.g., 30 minutes), and the number of vomiting episodes (retching and expulsion of gastric contents) is recorded.
-
Immunohistochemistry: At a specified time post-injection, animals are euthanized, and brain tissue is collected, sectioned, and processed for immunohistochemical analysis of Substance P or other relevant markers in brainstem nuclei.
Signaling Pathways
The intracellular signaling cascade following NK1 receptor activation by this compound has been extensively studied in the context of emesis. The binding of this compound to the Gq-protein coupled NK1 receptor initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in the activation of downstream effectors such as extracellular signal-regulated kinases (ERK1/2), which are crucial for the emetic response.
This compound induced emetic signaling pathway.
Experimental Workflow
A typical preclinical workflow to investigate the CNS effects of this compound would involve a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral and physiological assessments.
Preclinical experimental workflow for this compound.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the roles of the NK1 receptor in the central nervous system. Its potent agonist activity has been demonstrated to induce distinct behavioral and physiological responses related to nociception, emesis, and cardiovascular control in preclinical models. The well-defined signaling pathway in the context of emesis provides a clear mechanism of action. Further research is warranted to fully characterize its CNS binding profile, explore its effects on a broader range of CNS functions, and to determine any potential therapeutic applications. The lack of publicly available clinical trial data suggests that its utility may be primarily in a research capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Circuit Mechanisms Regulating Nausea and Vomiting: Recent Advances and Future Perspectives – ScienceOpen [scienceopen.com]
- 3. Frontiers | Evidence for Bell-Shaped Dose-Response Emetic Effects of Temsirolimus and Analogs: The Broad-Spectrum Antiemetic Efficacy of a Large Dose of Temsirolimus Against Diverse Emetogens in the Least Shrew (Cryptotis parva) [frontiersin.org]
A Technical Guide to Utilizing GR-73632 in Neurogenic Inflammation Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides from activated sensory neurons. A key mediator in this process is Substance P (SP), which exerts its effects primarily through the neurokinin-1 receptor (NK1R).[1][2] Understanding this pathway is crucial for developing therapies for conditions involving neurogenic inflammation, such as migraine, chronic pain, and inflammatory skin diseases.[3][4] GR-73632 is a potent and highly selective synthetic agonist for the NK1R, making it an invaluable pharmacological tool for elucidating the mechanisms of neurogenic inflammation.[5][6][7][8] This guide provides a comprehensive overview of this compound, its properties, relevant signaling pathways, and detailed experimental protocols for its application in research.
Pharmacological Profile of this compound
This compound is a synthetic peptide analog of Substance P, designed for high potency and selectivity at the NK1 receptor.[9][10] Its stability and selectivity make it a superior tool compared to the endogenous ligand, Substance P, for specific experimental applications.
| Property | Data | Source(s) |
| Agonist Target | Tachykinin Neurokinin 1 Receptor (NK1R) | [7][8][9] |
| EC₅₀ | 2 nM (in guinea pig vas deferens) | [5][6][8] |
| Molecular Weight | 766.01 g/mol | [5][6] |
| Formula | C₄₀H₅₉N₇O₆S | [5][6] |
| Sequence | δ-Aminovaleryl-Phe-Phe-Pro-(methyl)Leu-Met-NH₂ | [5][6] |
| Solubility | Soluble to 1 mg/ml in water | [5][6] |
| Purity | ≥95% (HPLC) | [5][6] |
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates the NK1 receptor, a G protein-coupled receptor (GPCR).[7] The canonical signaling pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] This cascade leads to the phosphorylation of downstream targets, including mitogen-activated protein kinases (MAPK) like ERK1/2, culminating in the cellular responses characteristic of neurogenic inflammation, such as increased vascular permeability and vasodilation.[1][11]
Caption: NK1 receptor signaling cascade initiated by this compound.
Applications in Neurogenic Inflammation Models
This compound is a preferred tool for inducing and studying neurogenic inflammation in various experimental models due to its potency and selectivity. It has been instrumental in characterizing the physiological responses mediated by NK1R activation.
| Model/Assay | Species | Administration | Dose Range | Key Observations & Findings | Source(s) |
| Behavioral Response | Mouse | Intrathecal (IT) | 1 - 100 pmol | Elicits dose-dependent scratching, biting, and licking. ~200-fold more potent than Substance P. Response is blocked by NK1R antagonist CP-96,345. | [9] |
| Plasma Extravasation | Mouse | Intradermal | 3 - 30 pmol | Induces dose-related edema formation (plasma extravasation). 3-10 times more potent than Substance P in this model. | [13] |
| Emesis (Vomiting) | Least Shrew | Intraperitoneal (IP) | 1 - 5 mg/kg | Causes dose-dependent increases in vomiting episodes, which can be blocked by central and peripheral NK1R ablation or antagonists. | [11][14] |
| SP Release | Rat (DRG neurons) | In vitro | 10 nM | Stimulates a significant increase in Substance P release from cultured dorsal root ganglion (DRG) neurons, indicating a positive feedback loop. | [15] |
| Bladder Contraction | Rat | In vitro (organ bath) | EC₅₀ = 17 nM | Produces concentration-dependent contractions of isolated urinary bladder tissue. | [10] |
Key Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are protocols for key experiments using this compound to study neurogenic inflammation.
Protocol: Induction of Nocifensive Behavior in Mice
This protocol is adapted from studies investigating the spinal actions of this compound.[9]
-
Objective: To quantify the behavioral responses (scratching, biting, licking) mediated by spinal NK1R activation.
-
Animals: Male ddY mice (or similar strain), 20-25g.
-
Materials:
-
This compound sterile solution in saline.
-
30-gauge needle attached to a microsyringe.
-
Observation chambers (e.g., clear Plexiglas cylinders).
-
-
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before injection.
-
Perform intrathecal (IT) injections in unanesthetized mice. A 5 µl volume is injected into the spinal subarachnoid space between the L5 and L6 vertebrae.
-
Immediately after injection, return the mouse to its chamber.
-
Record the behavior for a set period (e.g., 20-30 minutes).
-
Quantify the total time (in seconds) spent scratching the injection area with the hind paws, as well as biting or licking the hind paws and tail.
-
-
Data Analysis: Compare the duration of nocifensive behaviors between different dose groups and control (vehicle-injected) groups using appropriate statistical tests (e.g., ANOVA).
Protocol: Plasma Extravasation (Evans Blue Assay)
This protocol is a standard method to quantify increases in vascular permeability, a hallmark of neurogenic inflammation.[16][17]
-
Objective: To measure this compound-induced plasma protein leakage in dermal tissue.
-
Animals: Rats or mice.
-
Materials:
-
This compound sterile solution in saline.
-
Evans Blue dye (e.g., 2% solution in saline).
-
Formamide.
-
Spectrophotometer.
-
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Inject Evans Blue dye intravenously (e.g., via the tail vein) at a dose of 50 mg/kg. Allow it to circulate for 5-10 minutes.
-
Administer this compound intradermally (e.g., 10-50 µl) into a shaved area of the dorsal skin. Inject saline as a vehicle control at a separate site.
-
After a set time (e.g., 30 minutes), euthanize the animal and perfuse the vascular system with saline to remove intravascular dye.
-
Excise the skin injection sites using a biopsy punch.
-
Weigh the tissue samples.
-
Extract the Evans Blue dye from the tissue by incubating in formamide (e.g., 1 ml) at 60°C for 24 hours.
-
Measure the absorbance of the formamide supernatant at ~620 nm.
-
-
Data Analysis: Calculate the amount of extravasated dye (µg per mg of tissue) by comparing absorbance values to a standard curve of Evans Blue in formamide.
Caption: Experimental workflow for the plasma extravasation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. escholarship.org [escholarship.org]
- 5. rndsystems.com [rndsystems.com]
- 6. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NK1 receptor agonist | Probechem Biochemicals [probechem.com]
- 9. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ablation of Least Shrew Central Neurokinin NK1 Receptors Reduces GR73632-Induced Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR-73632 in Mouse In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[2][3] In vivo studies in animal models, particularly mice, are crucial for elucidating the pharmacological effects and therapeutic potential of NK1 receptor modulators like this compound. These application notes provide a comprehensive overview of in vivo dosage, administration protocols, and the underlying signaling pathways of this compound for use in mouse studies.
Data Presentation: In Vivo Doses of this compound
The following table summarizes the reported in vivo doses of this compound from various studies. It is important to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental model being used. Pilot studies are always recommended to determine the effective dose for a particular application.
| Species | Administration Route | Dose Range | Vehicle | Observed Effects | Reference |
| Mouse | Intrathecal (i.t.) | Not specified in mg/kg; noted as ~200-fold more potent than Substance P | Not specified | Dose-dependent scratching, biting, and licking behaviors. | [1] |
| Rat | Intrathecal (i.t.) | 0.005, 0.05, 0.5 nmol/side | Saline | Analgesia in the formalin test for tonic pain. | [4] |
| Least Shrew | Intraperitoneal (i.p.) | 1, 2.5, 5 mg/kg | Saline | Emesis (vomiting) and scratching behaviors. | [3][5] |
Signaling Pathway of this compound via the NK1 Receptor
This compound exerts its effects by binding to and activating the NK1 receptor, which is primarily coupled to the Gq/11 family of G-proteins.[2] This initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: this compound activates the NK1 receptor, leading to downstream signaling cascades.
Experimental Protocols
Below are detailed protocols for the administration of this compound in mice via intraperitoneal and intrathecal routes. These are generalized protocols and may require optimization for specific experimental needs.
Intraperitoneal (i.p.) Injection of this compound
This method is suitable for systemic administration of this compound to study its effects on various physiological processes.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Insulin syringes (28-31 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
Store on ice until use.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to determine the correct injection volume.
-
The injection volume is typically 5-10 µL per gram of body weight. For a 25g mouse receiving a 5 mg/kg dose from a 1 mg/mL solution, the injection volume would be 125 µL.
-
Gently restrain the mouse.
-
Swab the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection of this compound in mice.
Intrathecal (i.t.) Injection of this compound
This method is used to deliver this compound directly to the spinal cord, bypassing the blood-brain barrier, to study its effects on spinal sensory processing, such as pain and itch.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
-
Animal clippers (optional)
Protocol:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile saline as described in the intraperitoneal injection protocol. Due to the small injection volume, a more concentrated stock may be necessary.
-
-
Animal Preparation and Injection:
-
Lightly anesthetize the mouse with isoflurane.
-
Shave a small area of fur over the lumbar region of the back (optional, but recommended for beginners).
-
Position the mouse in a prone position with the back slightly arched to open the intervertebral spaces.
-
Locate the intervertebral space between L5 and L6 by palpating the iliac crests.
-
Disinfect the injection site with 70% ethanol.
-
Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail-flick is often observed upon successful entry into the subarachnoid space.
-
Slowly inject a small volume (typically 5-10 µL) of the this compound solution.
-
Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for motor function and any adverse effects.
-
Caption: Workflow for intrathecal injection of this compound in mice.
Conclusion
This compound is a valuable tool for investigating the in vivo functions of the NK1 receptor in mice. The provided dosage information, signaling pathway diagram, and detailed administration protocols serve as a comprehensive resource for researchers. Adherence to proper experimental techniques and careful dose selection are paramount for obtaining reliable and reproducible results in studies involving this compound.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR-73632
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of GR-73632, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the NK1 receptor.
Physicochemical Properties and Solubility
This compound is a synthetic peptide analog of Substance P. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 766.01 g/mol | N/A |
| Molecular Formula | C₄₀H₅₉N₇O₆S | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | N/A |
| Solubility in Water | Up to 1 mg/mL | |
| Solubility in DMSO | ≥ 100 mg/mL | N/A |
| Storage | Store at -20°C. For long-term storage, -80°C is recommended. |
Dissolution Protocols
Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. The choice of solvent depends on the intended application.
Preparation of Aqueous Stock Solutions (for in vitro assays)
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the desired volume of sterile, deionized water to the vial to achieve a concentration of up to 1 mg/mL.
-
Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of DMSO Stock Solutions (for in vitro and in vivo studies)
-
Reconstitution: Briefly centrifuge the vial of this compound.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or higher).
-
Dissolution: Gently vortex or use a brief sonication in a water bath to ensure complete dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions.
Preparation of Formulations for in vivo Administration
For systemic administration in animal models, a vehicle that enhances solubility and bioavailability is often required.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare the required volume of this compound stock solution in DMSO.
-
In a separate sterile tube, add the appropriate volumes of PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied. Prepare this formulation fresh on the day of the experiment.
Experimental Protocols
This compound is a versatile tool for studying NK1 receptor function in a variety of experimental paradigms.
In Vitro Assays
This protocol is adapted from studies on isolated gut tissues and can be used to assess the contractile effect of this compound on smooth muscle preparations.[1][2]
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat urinary bladder)[3]
-
Organ bath system with an isometric force transducer
-
Krebs-Henseleit solution (or appropriate physiological saline)
-
This compound aqueous stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Mount a segment of the desired smooth muscle tissue in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with washes every 15-20 minutes.
-
Record a stable baseline of contractile activity.
-
Add this compound to the organ bath in a cumulative concentration-response manner (e.g., starting from 10⁻¹⁰ M and increasing in half-log increments).
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.
-
Record the contractile force generated at each concentration.
-
At the end of the experiment, add a maximal concentration of a standard contractile agent (e.g., KCl) to determine the maximum tissue response.
-
Data Analysis: Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC₅₀ value. The reported EC₅₀ for this compound in guinea pig vas deferens is 2 nM and in rat urinary bladder is 17 nM.[3]
This protocol describes the measurement of intracellular calcium mobilization in response to NK1 receptor activation by this compound in a cell-based assay. This protocol is based on a similar assay using Substance P.[4]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound aqueous stock solution
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Prepare the calcium dye loading solution by dissolving the fluorescent dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to determine the EC₅₀.
This protocol, adapted from studies with Substance P, can be used to visualize and quantify the agonist-induced internalization of the NK1 receptor.[5][6]
Materials:
-
Cells expressing a fluorescently-tagged NK1 receptor (e.g., NK1R-GFP)
-
This compound aqueous stock solution
-
Confocal microscope or high-content imaging system
Procedure:
-
Plate the NK1R-GFP expressing cells on glass-bottom dishes or plates suitable for imaging.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a confocal microscope or high-content imager.
-
Data Analysis: Quantify receptor internalization by measuring the redistribution of the fluorescence signal from the plasma membrane to intracellular vesicles. This can be done using image analysis software to count the number and intensity of intracellular fluorescent puncta.
In Vivo Assays
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound can be used to induce emesis in the least shrew, a model for studying the mechanisms of nausea and vomiting.[7][8][9]
Materials:
-
Least shrews
-
This compound prepared in the in vivo formulation
-
Observation chambers
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 1 to 5 mg/kg.[9]
-
Immediately after injection, place the animals in the observation chambers and record the number of vomiting episodes and the latency to the first emetic event for a defined period (e.g., 30-60 minutes).
Intrathecal or intradermal administration of this compound can induce itch-related scratching behavior in mice.[10][11]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound dissolved in sterile saline
-
Observation chambers
Procedure for Intrathecal (i.t.) Injection:
-
Perform intrathecal injections in conscious mice between the L5 and L6 vertebrae.
-
Inject a small volume (e.g., 5-10 µL) of this compound solution at appropriate doses.
-
Immediately place the mice in observation chambers and record the number of scratching bouts directed towards the hind paws and flank for a period of 30-60 minutes.
Procedure for Intradermal (i.d.) Injection:
-
Inject a small volume (e.g., 10-20 µL) of this compound solution into the rostral back or nape of the neck.[11]
-
Immediately observe the mice and quantify the number of scratching bouts directed at the injection site.
Signaling Pathway of this compound
This compound exerts its effects by activating the NK1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαq subunit. This initiates a well-characterized signaling cascade.
Caption: this compound signaling pathway via the NK1 receptor.
Experimental Workflow for a Typical In Vitro Study
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. innoprot.com [innoprot.com]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ablation of Least Shrew Central Neurokinin NK1 Receptors Reduces GR73632-Induced Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GR-73632 Ferret Model of Emesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ferret is a well-established and highly valued "gold standard" animal model for studying the mechanisms of emesis (vomiting) and for the preclinical evaluation of anti-emetic drugs.[1][2][3] This is largely due to their emetic responses being pharmacologically similar to those in humans, possessing a vomiting reflex which is absent in common laboratory rodents like rats and mice.[2][4] The ferret model has been instrumental in the development of key anti-emetic drug classes, including 5-HT3 and neurokinin-1 (NK1) receptor antagonists.[1] GR-73632 is a potent and selective agonist for the neurokinin-1 (NK1) receptor.[5][6] Activation of NK1 receptors in the brainstem, particularly in the nucleus tractus solitarius (NTS) and dorsal motor nucleus of the vagus (DMNX), is a critical step in the emetic reflex.[5][7][8] Consequently, administration of this compound provides a reliable and reproducible method for inducing emesis in ferrets, making it an invaluable tool for investigating the pathophysiology of vomiting and for screening novel anti-emetic compounds that target the NK1 receptor pathway.
Quantitative Data Summary
The following table summarizes the emetic response observed in ferrets following the administration of this compound. This data is crucial for establishing a baseline emetic response against which the efficacy of potential anti-emetic compounds can be measured.
| Emetogen | Dose | Route of Administration | Observation Period | Mean Number of Emetic Episodes (Retching and Vomiting) | Latency to Onset of Emesis (minutes) |
| This compound | 0.1 µ g/head | Intracerebroventricular (i.c.v.) into the fourth ventricle | 60 minutes | 74.4 ± 54.5 | 1.4 ± 0.6 |
Data extracted from a study by Takeda et al.[9]
Experimental Protocols
Protocol: Induction of Emesis in Ferrets using this compound
This protocol details the procedure for inducing emesis in ferrets via intracerebroventricular (i.c.v.) administration of the selective NK1 receptor agonist, this compound.
1. Animal Preparation:
-
Species: Male ferrets (Mustela putorius furo).
-
Weight: 1 to 1.5 kg.[4]
-
Acclimation: Animals should be allowed to acclimate to the laboratory environment before any experimental procedures.
-
Anesthesia: For surgical procedures such as cannula implantation, ferrets are anesthetized. A suitable anesthetic agent should be used as per institutional guidelines.
-
Cannula Implantation (for i.c.v. administration):
-
A guide cannula is surgically implanted to target the fourth ventricle of the brain.
-
Animals are allowed a recovery period of at least 7 days post-surgery before the emesis induction experiment.[10]
-
2. Reagent and Drug Preparation:
-
This compound Solution:
-
Dissolve this compound in 0.9% saline to a final concentration of 0.05 µg/µL.
-
The solution should be prepared fresh on the day of the experiment.
-
-
Vehicle Control: 0.9% saline solution.
3. Experimental Procedure:
-
Fasting: Ferrets may be fasted overnight with free access to water prior to the experiment to ensure an empty stomach.
-
Drug Administration:
-
Gently restrain the conscious ferret.
-
Inject 2 µL of the this compound solution (total dose of 0.1 µ g/head ) intracerebroventricularly (i.c.v.) into the fourth ventricle over a 2-minute period.[9] This is achieved using a 29-gauge needle that extends 7 mm beyond the tip of the pre-implanted guide cannula.[9]
-
For control animals, inject 2 µL of the 0.9% saline vehicle using the same procedure.
-
After 30 seconds post-injection, remove the injection cannula.[9]
-
-
Observation:
-
Immediately transfer the ferret to a clean observation cage.
-
Continuously observe the animal for a period of 60 minutes.[9]
-
Record the following parameters:
-
Latency to the first emetic episode: Time from this compound administration to the first retch or vomit.
-
Number of emetic episodes: Count the total number of individual retches and vomits. An emetic episode is defined as a single retch or vomit.
-
-
4. Data Analysis:
-
The mean number of emetic episodes and the mean latency to the first emetic episode are calculated for both the this compound treated group and the vehicle control group.
-
Statistical analysis, such as a Student's t-test, can be used to compare the results between the two groups.
Visualizations
Signaling Pathway of this compound-Induced Emesis
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the NK1 receptor, leading to the activation of downstream pathways implicated in the emetic response.
Caption: Signaling cascade of this compound-induced emesis via the NK1 receptor.
Experimental Workflow for this compound Ferret Model of Emesis
This diagram outlines the key steps involved in the experimental protocol for inducing emesis in ferrets using this compound.
Caption: Experimental workflow for the this compound ferret emesis model.
References
- 1. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 2. Emesis in ferrets - PORSOLT [porsolt.com]
- 3. Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophysiological characterisation of tachykinin receptors in the rat nucleus of the solitary tract and dorsal motor nucleus of the vagus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiemetic Effect of a Potent and Selective Neurokinin-1 Receptor Antagonist, FK886, on Cisplatin-Induced Acute and Delayed Emesis in Ferrets [jstage.jst.go.jp]
- 10. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR-73632 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and highly selective peptide agonist for the tachykinin neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2][3] Activation of the NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. In the central and peripheral nervous systems, NK1R activation typically leads to neuronal depolarization and increased excitability.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies to investigate the function of the NK1 receptor and its downstream signaling pathways.
Mechanism of Action
This compound selectively binds to and activates the NK1 receptor. The NK1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] These signaling events can modulate the activity of various ion channels, leading to changes in neuronal membrane potential and excitability. A common electrophysiological consequence of NK1R activation is the inhibition of potassium (K+) conductances, resulting in membrane depolarization.[4]
Data Presentation
The following table summarizes key quantitative data for this compound and related compounds. This information is essential for designing and interpreting patch clamp experiments.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| This compound EC50 | 2 nM | Guinea pig vas deferens | Contraction Assay | [1] |
| This compound EC50 | 17 nM | Rat urinary bladder | Contraction Assay | [3] |
| Substance P EC50 | ~200-fold less potent than this compound | Mouse spinal cord | Behavioral Assay | [2] |
| [Sar9, Met(O2)11] substance P induced depolarization | ~10-15 mV | Rat globus pallidus neurons | Current-clamp | [4] |
| [Sar9, Met(O2)11] substance P induced inward current | Variable, dependent on cell size and receptor expression | Rat globus pallidus neurons | Voltage-clamp | [4] |
Experimental Protocols
Whole-Cell Patch Clamp Recordings of this compound-Induced Depolarization (Current-Clamp)
This protocol is designed to measure changes in the membrane potential of a neuron in response to the application of this compound.
a. Cell Preparation:
-
Prepare acute brain slices or cultured neurons expressing NK1 receptors according to standard laboratory procedures.
b. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, 2 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.25-7.30 with KOH and osmolarity to ~290 mOsm.[4][8]
c. Recording Procedure:
-
Establish a stable whole-cell current-clamp recording from a target neuron.
-
Record a stable baseline resting membrane potential for at least 5 minutes.
-
Bath apply this compound at the desired concentration (e.g., 100 nM - 1 µM).
-
Record the change in membrane potential. NK1R activation is expected to cause a slow-onset, sustained depolarization.[4][5]
-
To investigate the involvement of specific ion channels, co-apply relevant blockers (e.g., potassium channel blockers) with this compound.
-
Perform a washout with aCSF to observe the reversal of the effect.
Voltage-Clamp Analysis of Currents Modulated by this compound
This protocol is designed to isolate and characterize the ion currents affected by this compound.
a. Cell Preparation:
-
As described in Protocol 1.
b. Solutions:
-
aCSF: As described in Protocol 1. To isolate specific currents, ion substitution or the addition of channel blockers (e.g., TTX to block sodium channels, CdCl2 to block calcium channels) may be necessary.
-
Intracellular Solution: A Cesium-based solution can be used to block potassium channels and improve space clamp (e.g., in mM: 120 Cs-Gluconate, 10 CsCl, 10 HEPES, 1 EGTA, 2 MgCl2, 2 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.25-7.30 with CsOH).
c. Recording Procedure:
-
Establish a stable whole-cell voltage-clamp recording. Hold the neuron at a potential where the current of interest is minimal (e.g., -70 mV).
-
Record a stable baseline current for at least 5 minutes.
-
Apply a voltage-step protocol to elicit the currents of interest. A ramp or step protocol from a hyperpolarized potential (e.g., -100 mV) to a depolarized potential (e.g., +40 mV) can be used to generate a current-voltage (I-V) relationship.
-
Bath apply this compound (e.g., 100 nM - 1 µM) and repeat the voltage-step protocol.
-
The difference in the current recorded before and after this compound application represents the this compound-sensitive current.
-
Plot the I-V relationship of the this compound-sensitive current to determine its reversal potential, which can provide insights into the underlying ion permeability.
Visualizations
References
- 1. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 Receptor Activation in Globus Pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterisation of tachykinin receptors in the rat nucleus of the solitary tract and dorsal motor nucleus of the vagus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-receptor-mediated depolarization of cortical neurons elicits an increase in glutamate release at excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: GR-73632 Administration in the Gerbil Scratching Model
These application notes provide a detailed overview and experimental protocols for the use of GR-73632, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist, to induce scratching behavior in the Mongolian gerbil. This model is a well-established preclinical tool for evaluating the efficacy of potential anti-pruritic agents, particularly NK1 receptor antagonists. The gerbil is a preferred model due to the pharmacological similarity of its NK1 receptor to that of humans.[1][2]
Overview
This compound effectively elicits a robust and quantifiable scratching response in gerbils upon administration.[1][3] This behavioral response is mediated through the activation of NK1 receptors, which are implicated in the signaling pathways of itch and pain.[4][5] The model is utilized to assess the in vivo activity of compounds targeting the neurokinin pathway for the treatment of pruritus.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce scratching in gerbils and the subsequent administration of NK1 receptor antagonists to inhibit this behavior.
Table 1: this compound Dosing for Induction of Scratching Behavior
| Compound | Route of Administration | Dose | Species | Observed Effect | Reference |
| This compound | Intradermal (i.d.) | 30 nmol | Gerbil | Induction of hindlimb scratching | [3] |
| This compound | Intradermal (i.d.) | 100 nmol/100 µl | Gerbil | Scratching of the injection site | [1] |
| This compound | Intracerebroventricular (i.c.v.) | 3 pmol/5 µL | Gerbil | Induction of foot-tapping response | [6] |
| This compound | Intrathecal (i.t.) | Dose-dependent | Mouse | Scratching, biting, and licking | [4] |
Table 2: Efficacy of NK1 Receptor Antagonists in the Gerbil Scratching Model
| Antagonist | Route of Administration | Dose Range | Challenge Agent | Effect | Reference |
| Orvepitant | Oral (p.o.) | 0.1 - 10 mg/kg | This compound (30 nmol, i.d.) | Profound inhibition of scratching | [3] |
| Aprepitant | Intradermal (i.d.) | 30 - 300 nmol | This compound (100 nmol, i.d.) | Attenuation of scratching | [1] |
| Aprepitant | Oral (p.o.) | 0.3 - 30 mg/kg | This compound (100 nmol, i.d.) | Attenuation of scratching | [1] |
| Aprepitant | Topical | 0.01 - 1% w/v | This compound (100 nmol, i.d.) | Attenuation of scratching | [1] |
| EUC-001 | Oral (p.o.) | IC₅₀ = 0.89 mg/kg | This compound (3 pmol, i.c.v.) | Dose-dependent blockade of foot-tapping | [6] |
| EUC-001 | Intravenous (i.v.) | IC₅₀ = 0.68 mg/kg | This compound (3 pmol, i.c.v.) | Dose-dependent blockade of foot-tapping | [6] |
Experimental Protocols
Materials and Reagents
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Test antagonist compound
-
Male Mongolian gerbils
-
Micro-syringes for administration
-
Observation chambers (e.g., clear Plexiglas arenas)
-
Video recording equipment (optional, for detailed behavioral analysis)
-
Timer
Experimental Workflow
Caption: Experimental workflow for the gerbil scratching model.
Detailed Protocol for Intradermal Administration
-
Animal Acclimatization: House male Mongolian gerbils in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration (e.g., 100 nmol/100 µl).[1]
-
Preparation of Antagonist: Prepare the test NK1 receptor antagonist in its appropriate vehicle for the intended route of administration (oral, topical, or intradermal).[1]
-
Antagonist Administration: Administer the test antagonist or its vehicle to the gerbils. The pre-treatment time will vary depending on the route of administration and the pharmacokinetic properties of the compound.
-
This compound Administration: At the end of the pre-treatment period, administer this compound intradermally at the rostral back of the gerbil.[1]
-
Behavioral Observation: Immediately after this compound injection, place the gerbil in an observation chamber. Record the number of scratching bouts directed at the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hindlimb towards the injection site.
-
Data Analysis: Compare the number of scratches in the antagonist-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of the scratching response.
Signaling Pathway
The scratching behavior induced by this compound is primarily mediated by the activation of the NK1 receptor, a G-protein coupled receptor, on sensory neurons. Substance P is the endogenous ligand for the NK1 receptor.[5]
Caption: this compound induced itch signaling pathway.
While the NK1 receptor is the primary mediator for this compound-induced scratching, it is worth noting that some studies suggest Substance P may also induce itch through Mas-related G protein-coupled receptors (Mrgprs).[9] However, in the context of the this compound model, the NK1 receptor is the established target.
References
- 1. The NK1 receptor antagonist aprepitant attenuates NK1 agonist-induced scratching behaviour in the gerbil after intra-dermal, topical or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional role of exogenous administration of substance P in chronic constriction injury model of neuropathic pain in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonist orvepitant is an effective inhibitor of itch-associated response in a Mongolian gerbil model of scratching behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GR 73632 97 133156-06-6 [sigmaaldrich.com]
- 8. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 9. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with GR-73632 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and highly selective synthetic peptide agonist for the Tachykinin NK1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The NK1R is the primary receptor for the neuropeptide Substance P. Activation of the NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. In the central and peripheral nervous systems, NK1R activation leads to neuronal excitation.
A key downstream signaling event following NK1R activation is the mobilization of intracellular calcium ([Ca²⁺]i). This makes calcium imaging a powerful and widely used technique to study the functional activity of the NK1R and to screen for novel modulators. This document provides detailed application notes and protocols for utilizing this compound to perform calcium imaging experiments in cultured neurons.
Mechanism of Action
This compound selectively binds to and activates the NK1 receptor. The NK1 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.
Quantitative Data
The following table summarizes key quantitative parameters for this compound. It is important to note that the potency of this compound can vary depending on the cell type and experimental conditions. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cultured neurons.
| Parameter | Value | Species/Cell Type | Notes |
| EC₅₀ | ~2 nM | Guinea Pig Vas Deferens | Provides an estimate of high potency. A dose-response study is recommended for cultured neurons.[1][2] |
| Recommended Starting Concentration Range for Dose-Response | 0.1 nM - 1 µM | Cultured Neurons | A logarithmic dilution series is recommended to cover a wide concentration range. |
| Receptor Specificity | Selective for NK1 Receptor | Multiple | Activity is blocked by NK1R antagonists (e.g., CP-96,345).[2] |
Experimental Protocols
Protocol 1: Culturing Primary Neurons
This protocol provides a general guideline for culturing primary neurons. Specific requirements may vary depending on the neuronal type (e.g., cortical, hippocampal, DRG).
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., 96-well black-walled, clear-bottom plates for imaging)
-
Primary neuron source (e.g., embryonic mouse or rat brain tissue)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Fetal Bovine Serum (FBS)
-
DNAse I
Procedure:
-
Coat culture plates with Poly-D-lysine or Poly-L-ornithine overnight at 37°C. Wash plates three times with sterile water and allow them to dry completely.
-
Dissect the desired brain region from embryonic rodents in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions to obtain a single-cell suspension.
-
Neutralize the enzyme with a solution containing FBS and gently triturate the tissue with a fire-polished Pasteur pipette to further dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the coated culture vessels.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days. Allow neurons to mature for at least 7-14 days in vitro (DIV) before performing calcium imaging experiments.
Protocol 2: Calcium Imaging using Fluo-4 AM
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure this compound-induced calcium mobilization in cultured neurons.
Materials:
-
Cultured neurons (DIV 7-14) in 96-well black-walled, clear-bottom plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer), pH 7.4
-
This compound
-
Positive control (e.g., Ionomycin or ATP)
-
Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
1. Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO. Store protected from light at -20°C.
-
Pluronic F-127 (20% w/v): Commercially available or prepared in DMSO.
-
Loading Buffer: For each well, prepare 100 µL of Loading Buffer. Add the required volume of Fluo-4 AM stock solution to the Assay Buffer to achieve a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion. Vortex thoroughly. Prepare this solution fresh before each experiment.
-
This compound Working Solutions: Prepare a series of dilutions of this compound in Assay Buffer at 2X the final desired concentrations.
2. Dye Loading:
-
Remove the culture medium from the wells containing the cultured neurons.
-
Gently wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 100 µL of the freshly prepared Loading Buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells two to three times with 100 µL of pre-warmed Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.
3. Calcium Imaging:
-
Place the 96-well plate into the fluorescence plate reader or onto the stage of the fluorescence microscope.
-
Set the instrument parameters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Add 100 µL of the 2X this compound working solutions to the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time for at least 3-5 minutes.
-
At the end of the experiment, a positive control such as Ionomycin (a calcium ionophore) can be added to determine the maximum fluorescence response (Fmax).
4. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Alternatively, the change in fluorescence (ΔF) can be normalized to the baseline (ΔF/F₀ = (F - F₀)/F₀).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve using a sigmoidal function to determine the EC₅₀ value.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio:
-
Optimize the concentration of Fluo-4 AM and the loading time.
-
Ensure complete de-esterification of the dye.
-
Check the health and density of the neuronal culture.
-
-
High Background Fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol red-free medium for the assay.
-
-
No Response to this compound:
-
Confirm the expression of NK1 receptors in your specific neuronal culture.
-
Verify the activity of this compound with a positive control cell line known to express NK1R.
-
Check for issues with the dye loading or the health of the cells by using a positive control like Ionomycin or ATP.
-
-
Cell Death:
-
Reduce the concentration of Fluo-4 AM or Pluronic F-127.
-
Minimize the duration of the experiment and exposure to excitation light.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate NK1 receptor signaling and its role in neuronal function through calcium imaging.
References
Application Notes and Protocols for Western Blot Analysis of Cellular Signaling Following GR-73632 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-73632 is a potent and selective peptide agonist for the tachykinin neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1] Upon activation by agonists like this compound, the NK1R initiates a cascade of intracellular signaling events. Understanding these signaling pathways is crucial for elucidating the mechanism of action of NK1R-targeted therapeutics.
This document provides detailed protocols for performing Western blot analysis to investigate the activation of key downstream signaling molecules following stimulation with this compound. The primary signaling pathways activated by NK1R include the phospholipase C (PLC) pathway, leading to protein kinase C (PKC) activation and intracellular calcium mobilization, as well as the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3] Western blotting is a powerful technique to detect and quantify the phosphorylation status of key proteins within these cascades, providing a direct measure of their activation.
Signaling Pathways Activated by this compound
Stimulation of the NK1R by this compound leads to the activation of several key downstream signaling pathways. A simplified overview of these pathways is presented below.
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses following this compound stimulation. The data is presented as fold change in phosphorylation relative to unstimulated controls, normalized to the total protein levels.
Table 1: Time-Course of ERK1/2 Phosphorylation after this compound (1 µM) Stimulation
| Time Point | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| 0 min | 1.00 ± 0.00 |
| 5 min | 3.5 ± 0.4 |
| 15 min | 2.8 ± 0.3 |
| 30 min | 1.5 ± 0.2 |
| 60 min | 1.1 ± 0.1 |
Table 2: Dose-Response of ERK1/2 Phosphorylation after 5-minute this compound Stimulation
| This compound Concentration | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| 0 nM | 1.00 ± 0.00 |
| 1 nM | 1.8 ± 0.2 |
| 10 nM | 2.9 ± 0.3 |
| 100 nM | 3.6 ± 0.4 |
| 1 µM | 3.5 ± 0.4 |
Table 3: Time-Course of Akt Phosphorylation (Ser473) after this compound (1 µM) Stimulation
| Time Point | Fold Change in p-Akt / Total Akt (Mean ± SEM) |
| 0 min | 1.00 ± 0.00 |
| 5 min | 2.5 ± 0.3 |
| 15 min | 2.1 ± 0.2 |
| 30 min | 1.3 ± 0.1 |
| 60 min | 1.0 ± 0.1 |
Table 4: Dose-Response of Akt Phosphorylation (Ser473) after 15-minute this compound Stimulation
| This compound Concentration | Fold Change in p-Akt / Total Akt (Mean ± SEM) |
| 0 nM | 1.00 ± 0.00 |
| 1 nM | 1.5 ± 0.2 |
| 10 nM | 2.0 ± 0.3 |
| 100 nM | 2.4 ± 0.3 |
| 1 µM | 2.5 ± 0.3 |
Experimental Protocols
A detailed methodology for Western blot analysis of key signaling proteins is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials and Reagents
-
Cell Culture Media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Tocris, R&D Systems, or equivalent)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit or Mouse anti-total ERK1/2 antibody
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit or Mouse anti-total Akt antibody
-
Rabbit anti-phospho-PKC (pan) (βII Ser660) antibody
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Protocol
1. Cell Culture and Stimulation:
-
Culture cells (e.g., HEK293, SH-SY5Y, or other NK1R-expressing cell lines) in appropriate media supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for the desired time points. Include an untreated control for baseline comparison.
2. Protein Extraction and Quantification:
-
After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000, but should be optimized.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest (e.g., anti-total ERK1/2) or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample. Express the results as a fold change relative to the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a fresh or different lot of antibody. Confirm antibody activity with a positive control. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Low target protein expression | Use a cell line with higher NK1R expression. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer. Keep samples on ice. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. | |
| Normalize to a housekeeping protein or total protein to correct for loading variations. |
References
Application Notes and Protocols for GR-73632 in the Formalin-Induced Pain Model in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formalin-induced pain model in rodents is a widely utilized preclinical assay for assessing the efficacy of analgesic compounds. The model produces a biphasic nociceptive response, reflecting different underlying pain mechanisms. The initial acute phase (Phase I) is characterized by the direct activation of nociceptors, primarily C-fibers, while the subsequent tonic phase (Phase II) is associated with inflammatory processes and central sensitization in the dorsal horn of the spinal cord. GR-73632 is a potent and selective agonist for the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are critically involved in the transmission and modulation of pain signals, particularly in the context of central sensitization. Therefore, this compound serves as a valuable pharmacological tool to probe the role of the NK1 receptor in nociceptive pathways and to validate the mechanism of action of potential NK1 receptor antagonists. These application notes provide detailed protocols for the use of this compound in the rat formalin-induced pain model.
Data Presentation
Quantitative data from experiments utilizing this compound in the formalin-induced pain model should be summarized to clearly demonstrate the compound's effects on nociceptive behaviors. The following tables provide a template for organizing and presenting such data.
Table 1: Effect of this compound on Formalin-Induced Nociceptive Behaviors (Time in Seconds)
| Treatment Group | Dose | N | Phase I (0-10 min) Licking/Biting Time (s) | Phase II (10-60 min) Licking/Biting Time (s) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 1 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 2 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 3 | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Formalin-Induced Nociceptive Behaviors (Number of Flinches)
| Treatment Group | Dose | N | Phase I (0-10 min) Number of Flinches | Phase II (10-60 min) Number of Flinches |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 1 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 2 | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 3 | 10 | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Formalin-Induced Pain Model in Rats
This protocol describes the standard procedure for inducing and assessing nociceptive behavior in rats using formalin.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Formalin solution (1-5% in sterile saline)
-
Observation chambers with transparent walls and a mirror placed at a 45-degree angle to allow for unobstructed observation of the rat's paw.
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Microsyringe (50 µL) with a 27-30 gauge needle.
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes daily for 2-3 days prior to the experiment to minimize stress-induced behavioral changes. On the day of the experiment, allow the rats to acclimate for at least 30 minutes before any procedures.
-
Formalin Injection:
-
Gently restrain the rat.
-
Inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately after the injection, place the rat back into the observation chamber.
-
-
Behavioral Observation and Scoring:
-
Start the timer immediately after the formalin injection.
-
Observe and record the nociceptive behaviors for a total of 60 minutes.
-
Phase I (Early Phase): 0-10 minutes post-injection. This phase is characterized by immediate and intense pain behaviors.
-
Interphase: A period of reduced nociceptive behavior typically occurs between 10 and 15 minutes.
-
Phase II (Late Phase): 15-60 minutes post-injection. This phase is characterized by a tonic and inflammatory pain response.
-
Nociceptive Behaviors to Score:
-
Flinching: The number of times the rat shakes or jerks the injected paw.
-
Licking/Biting: The cumulative time (in seconds) the rat spends licking or biting the injected paw.
-
-
-
Data Analysis:
-
Sum the number of flinches and the total licking/biting time for both Phase I and Phase II.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare between groups.
-
Administration of this compound
This compound can be administered through various routes depending on the experimental question. It is soluble in water or saline[1].
a) Intrathecal (i.t.) Injection
This route delivers the compound directly to the spinal cord.
Materials:
-
This compound solution (in sterile saline)
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the 30-gauge needle connected to the Hamilton syringe into the space between the vertebrae. A slight tail flick is often observed upon successful entry into the intrathecal space[2].
-
Inject a volume of 10-20 µL of the this compound solution slowly.
-
Administer this compound typically 10-15 minutes before the formalin injection.
b) Intracerebroventricular (i.c.v.) / Intra-VTA / Intra-accumbens Injection
This route targets specific brain regions and requires stereotaxic surgery for cannula implantation. The following is a general outline.
Procedure:
-
Perform stereotaxic surgery to implant a guide cannula aimed at the desired brain region (e.g., Ventral Tegmental Area - VTA, or Nucleus Accumbens - NAc) days before the behavioral experiment.
-
On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula.
-
Infuse a small volume (e.g., 0.5 µL per side) of this compound solution over a period of 1-2 minutes.
-
A study by Radhakrishnan and colleagues used bilateral intra-VTA infusions of this compound at doses of 0.005, 0.05, or 0.5 nmol/side and intra-NAS (nucleus accumbens) infusions at doses of 0.005, 0.5, or 1.5 nmol/side immediately before the formalin injection.
c) Systemic (Intraperitoneal - i.p.) Injection
This is a common route for assessing the overall effect of a compound.
Procedure:
-
Prepare the desired dose of this compound in sterile saline.
-
Inject the solution into the peritoneal cavity of the rat using an appropriate needle and syringe.
-
A study by Ray et al. (2011) used intraperitoneal injections of GR73632 at doses of 1, 2.5, and 5 mg/kg in least shrews to study emesis, providing a reference for systemic dosing[3]. The timing of i.p. administration relative to the formalin test should be determined based on the pharmacokinetic profile of the compound, but typically ranges from 30 to 60 minutes prior.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: NK1 Receptor Signaling Pathway in Nociception.
Caption: Experimental Workflow for this compound in the Formalin Pain Model.
References
Troubleshooting & Optimization
GR-73632 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GR-73632. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and conditions. It is soluble in water up to 1 mg/mL and has a significantly higher solubility in dimethyl sulfoxide (DMSO).[1][2][3] Please refer to the table below for a summary of solubility data.
Q2: How should I store this compound powder and stock solutions?
A2: Unreconstituted this compound powder should be stored at -20°C.[1][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]
Q3: Is this compound active in vivo?
A3: Yes, this compound is active in vivo.[1][3] Intrathecal administration in mice has been shown to elicit behavioral responses.[5]
Solubility Data
| Solvent | Concentration | Notes |
| Water | Up to 1 mg/mL (1.31 mM) | Sonication may be required to aid dissolution.[2][3] |
| DMSO | ≥ 100 mg/mL (130.55 mM) | Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[2] |
| DMSO | 10 mM | --- |
Troubleshooting Guide
Q4: I am having trouble dissolving this compound in water at 1 mg/mL. What can I do?
A4: If you are experiencing difficulty dissolving this compound in water, gentle warming and vortexing can help. The use of sonication is also recommended to aid dissolution.[2] Ensure the water is of high purity (e.g., Milli-Q or equivalent).
Q5: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer for my in vitro assay. How can I prevent this?
A5: This is a common issue when diluting DMSO stock solutions in aqueous media. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay buffer that still maintains the solubility of this compound. It is advisable to keep the DMSO concentration below 2% in the final working solution, especially for animal studies if the animal is weak.[2]
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes prevent precipitation.
-
Increase the volume of the aqueous buffer: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
Consider using a co-solvent: For challenging applications, the use of a co-solvent system may be necessary. A formulation with PEG300 and a surfactant like Tween-80 has been suggested for in vivo use and could be adapted for in vitro assays.[2]
Q6: The solubility of my this compound in DMSO seems lower than expected. What could be the cause?
A6: The water content of DMSO can significantly impact the solubility of many compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Using an older bottle of DMSO that has been opened multiple times may lead to decreased solubility. It is recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO.[2]
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 7.66 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of fresh DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Recommended Formulation for In Vivo Experiments
For in vivo studies, a co-solvent system is often required to maintain the solubility and stability of the compound upon administration. The following is a suggested protocol for preparing a working solution.[2]
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (example for a 1 mL working solution):
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
-
This compound Mechanism of Action: NK1 Receptor Signaling
This compound is a potent and selective agonist for the tachykinin NK1 receptor.[1][3] The binding of this compound to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that can lead to various cellular responses, including the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2).[6] This signaling pathway is involved in processes such as neurotransmission and itch signaling.[1][5][6]
Caption: Simplified signaling pathway of the NK1 receptor activated by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. GR73632 Datasheet DC Chemicals [dcchemicals.com]
- 5. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
GR-73632 stability in solution and storage conditions
This technical support center provides essential information regarding the stability and storage of GR-73632, a potent tachykinin NK1 receptor agonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep the solid powder at -20°C or -80°C.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions. It is also soluble in water to at least 1 mg/ml.[1] For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been reported.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted into single-use vials to minimize freeze-thaw cycles. It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Solutions should be kept in tightly sealed vials and protected from light.
Q4: Is this compound stable in aqueous solutions?
A4: While this compound is soluble in water, long-term storage of peptides in aqueous solutions is generally not recommended as they are more susceptible to degradation through hydrolysis, oxidation, and microbial contamination. For experiments requiring aqueous buffers, it is best to prepare the solution fresh on the day of use from a frozen stock in an organic solvent like DMSO. If aqueous stock solutions must be prepared, they should be sterile-filtered and stored at -80°C for a limited duration.
Q5: What is the known stability of this compound in solution over time?
A5: Specific quantitative stability data for this compound in various solvents over extended periods is limited in publicly available literature. However, based on supplier recommendations for stock solutions in DMSO, the compound is considered stable for at least one month at -20°C and up to six months at -80°C when stored properly.[2] For aqueous solutions, stability is expected to be lower, and fresh preparation is strongly advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and sonicate to aid redissolution. Ensure you are using anhydrous DMSO for preparing stock solutions. For subsequent use, consider preparing a more dilute stock solution. |
| Loss of compound activity in experiments. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light). Degradation of the compound in the experimental buffer. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Always protect solutions from light. Prepare fresh working solutions in your experimental buffer immediately before use. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | Follow strict storage and handling protocols. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid Powder | -20°C to -80°C | Long-term | Tightly sealed container, protect from moisture and light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Tightly sealed vials, protect from light, avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Tightly sealed vials, protect from light, avoid repeated freeze-thaw cycles.[2] | |
| Aqueous Solution | -80°C | Short-term (not recommended for long-term) | Prepare fresh for use. If stored, use sterile-filtered solution. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble to 1 mg/ml[1] | |
| DMSO | ≥ 100 mg/mL | Use anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo formulations.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | For in vivo formulations.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a precise amount of solid this compound (Molecular Weight: 766.01 g/mol ). For example, weigh 7.66 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve a final concentration of 10 mM. For 7.66 mg, this would be 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Mandatory Visualization
Caption: this compound activates the NK1 receptor, initiating multiple downstream signaling cascades.
References
Preventing GR-73632 off-target effects in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential confounding effects when using GR-73632, a potent and selective tachykinin neurokinin-1 receptor (NK1R) agonist. While this compound exhibits high selectivity for the NK1R, its activation of this G protein-coupled receptor initiates a cascade of intracellular signaling events.[1][2][3] Understanding and controlling for these downstream pathways is critical for accurately interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the neurokinin-1 receptor (NK1R).[4][5][6][7] Its primary mechanism of action is to bind to and activate NK1Rs, which are G protein-coupled receptors. This activation initiates downstream intracellular signaling cascades.[1][3] In vivo, intrathecal administration of this compound in mice has been shown to increase itch behavior.[6][7]
Q2: Are there known off-target binding sites for this compound?
Current literature emphasizes the high selectivity of this compound for the NK1R. However, like any pharmacological agent, the possibility of off-target binding at high concentrations cannot be entirely excluded. The primary consideration for researchers should be the complex downstream signaling initiated by on-target NK1R activation, which can produce a wide range of cellular effects that might be misinterpreted as off-target effects.
Q3: What are the key downstream signaling pathways activated by this compound?
Activation of the NK1R by this compound leads to the stimulation of several intracellular signaling pathways. A key study demonstrated that this compound-induced effects can involve:
-
Calcium Mobilization : Activation of NK1R leads to intracellular Ca2+ release via inositol 1,4,5-trisphosphate receptors (IP3Rs) and extracellular Ca2+ influx through L-type Ca2+ channels (LTCCs).[1]
-
Protein Kinase C (PKC) Activation : The signaling cascade involves the activation of PKCα/βII isoforms.[1]
-
PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)-protein kinase B (Akt) pathway is also engaged.[1]
-
MAPK/ERK Pathway : Subsequent activation of the extracellular signal-regulated protein kinase 1/2 (ERK1/2) is a notable downstream event.[1]
-
CaMKIIα Activation : Increased intracellular calcium can lead to the activation of Ca2+/calmodulin kinase IIα (CaMKIIα).[1]
These pathways are interconnected and can be considered a cascade following the initial receptor activation.
Troubleshooting Guide
This guide will help you design experiments to dissect the signaling events downstream of NK1R activation and avoid misinterpretation of your results.
Issue 1: Observed cellular effect is broader than expected from NK1R activation alone.
This is likely due to the activation of the multiple downstream signaling pathways detailed above.
Experimental Workflow to Dissect Downstream Signaling
Caption: Experimental workflow for troubleshooting this compound mediated effects.
Detailed Methodologies:
-
Confirm NK1R-Dependency:
-
Protocol: Co-incubate your experimental system with this compound and a selective NK1R antagonist, such as Netupitant.
-
Expected Outcome: If the observed effect is mediated by the NK1R, the antagonist should block it. The inability of an antagonist to block the effect could suggest a true off-target effect, especially at high concentrations of this compound.
-
-
Dissect Downstream Pathways with Chemical Inhibitors:
-
Protocol: Pre-treat your cells or tissue with a specific inhibitor for one of the downstream pathways before adding this compound. See Table 1 for a list of relevant inhibitors.
-
Example: To test the involvement of the ERK1/2 pathway, pre-treat with U0126. If the this compound-induced effect is blocked, it indicates that the effect is dependent on ERK1/2 activation.
-
Data Presentation:
Table 1: Inhibitors for Downstream Signaling Pathways
Target Pathway Inhibitor Example Concentration Reference NK1R Netupitant Dose-dependent [1] L-type Ca2+ Channels Nifedipine Dose-dependent [1] IP3R 2-APB Dose-dependent [1] PI3K LY294002 Dose-dependent [1] PKC GF109203X Dose-dependent [1] | MEK/ERK | U0126 | Dose-dependent |[1] |
-
-
Validate Pathway Activation:
-
Protocol: Treat your system with this compound for various time points. Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-ERK1/2, phospho-Akt).
-
Expected Outcome: An increase in the phosphorylated form of a protein following this compound treatment confirms the activation of that specific pathway.
-
Issue 2: How to design a clean experiment to study only the direct consequences of NK1R activation?
To isolate the effects of NK1R activation from the downstream cascade, it is crucial to select appropriate endpoints and time points.
Signaling Cascade of this compound via NK1R
Caption: this compound activated NK1R signaling cascade.
Recommendations:
-
Use a Titration of this compound: Start with a low concentration (e.g., in the low nanomolar range) and gradually increase it to find the minimum concentration that gives your desired on-target effect. This minimizes the potential for engaging signaling pathways that may only be activated at higher levels of receptor occupancy.
-
Early Time Points: Measure endpoints that occur shortly after receptor activation, such as calcium flux (seconds to minutes), before the full cascade of kinase activation takes place (minutes to hours).
-
Use of Related Compounds for Controls:
Table 2: Related Compounds for Control Experiments
Compound Type Mechanism Use in Experiments Substance P Endogenous Agonist Natural ligand for NK1R Compare effects with the synthetic agonist. Netupitant Antagonist Blocks NK1R activation Negative control to confirm NK1R mediation.[1] | CP-96,345 | Antagonist | Non-peptide NK1R antagonist | Another option for a negative control.[4] |
General Best Practices for Mitigating Off-Target Effects
While this compound is highly selective, the following are general principles to ensure robust experimental design:
-
Rational Drug Design Principles: Be aware that even highly selective compounds can have unintended interactions.[8]
-
High-Throughput Screening: When available, consult screening data to understand the broader interaction profile of a compound.[8]
-
Control Concentrations: Carefully control the concentration of your pharmacological agents to minimize the likelihood of off-target effects.[9]
-
Use of Multiple Controls: Always include appropriate positive and negative controls in your experiments, including different agonists and antagonists for the same receptor.
References
- 1. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
Navigating Inconsistent Results with GR-73632: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the potent and selective NK1 receptor agonist, GR-73632. By offering insights into potential sources of variability and detailed experimental protocols, this guide aims to help researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may lead to inconsistent experimental outcomes with this compound.
Q1: Why am I observing a weaker or no response to this compound in my in-vivo model?
Possible Causes and Solutions:
-
Improper Storage and Handling: this compound is a peptide and can degrade if not stored correctly.
-
Suboptimal Vehicle/Solvent: The choice of solvent can impact the stability and delivery of the compound.
-
Dose and Administration Route: The effective dose can vary significantly depending on the animal model and the biological question being addressed.
-
Solution: In studies with least shrews, intraperitoneal (i.p.) injections of 2.5 to 5 mg/kg have been shown to induce emesis.[4][5][6] For intrathecal (i.t.) injections in mice to study itch or pain responses, much lower doses are effective, with this compound being approximately 200-fold more potent than substance P.[7] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
-
Metabolism: this compound may be rapidly metabolized in some animal models.
-
Solution: Be aware that the peak response may occur within a short time frame after administration. For instance, vomiting in least shrews peaks between 4-10 minutes post-injection.[4] Time-course experiments are recommended to capture the optimal window for your endpoint measurement.
-
Q2: I am seeing significant variability in the emetic response between individual animals.
Possible Causes and Solutions:
-
Central vs. Peripheral Nervous System Contribution: The emetic reflex induced by this compound has both central and peripheral components.[5] Individual differences in the expression or accessibility of NK1 receptors in these compartments could contribute to variability.
-
Solution: While difficult to control, being aware of this dual mechanism is important for data interpretation. Ensuring consistent administration technique (e.g., precise i.p. or i.c.v. injection) can help minimize variability.
-
-
Animal Strain and Age: The genetic background and age of the animals can influence their response to pharmacological agents.
-
Solution: Use a consistent strain and age range for all animals within an experiment. The studies cited often used adult least shrews (45-60 days old).[4]
-
Q3: My in-vitro results are not reproducible. What could be the issue?
Possible Causes and Solutions:
-
Cell Line and Receptor Density: The response to this compound is dependent on the expression level of the NK1 receptor in your chosen cell line.
-
Solution: Verify the expression of the NK1 receptor in your cells using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express functional NK1 receptors.
-
-
Ligand Concentration and Incubation Time: As with in-vivo studies, optimizing the concentration and duration of this compound exposure is critical.
-
Assay-Specific Conditions: The buffer composition, temperature, and presence of serum can all influence the outcome of in-vitro assays.
-
Solution: Standardize all assay conditions and ensure they are consistent across all experiments.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| EC50 | 2 nM | Guinea pig vas deferens | [2][3] |
| Effective in-vivo dose (emesis) | 2.5 - 5 mg/kg (i.p.) | Least shrew | [4][5][6] |
| Potency vs. Substance P (spinal action) | ~200-fold more potent | Mouse (intrathecal) | [7] |
Experimental Protocols
In-vivo Emesis Induction in Least Shrews
This protocol is based on studies investigating the emetic effects of this compound.[4][5]
-
Animal Model: Adult least shrews (45-60 days old, weighing 4-6 g) are used.[4]
-
Drug Preparation: Prepare this compound fresh on the day of the experiment. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[4]
-
Observation: Observe the animals for episodes of vomiting for a period of 30 minutes post-injection.[4]
-
Data Analysis: Quantify the frequency and percentage of animals vomiting.
-
Tissue Collection (optional): At specific time points (e.g., 15 and 30 minutes post-injection), animals can be anesthetized, and brainstem or other tissues can be collected for further analysis, such as Western blotting for phosphorylated proteins (e.g., CaMKIIα, ERK1/2, Akt, PKCα/βII).[4]
Visualizing the this compound Signaling Pathway
The following diagrams illustrate the key signaling cascades activated by this compound upon binding to the NK1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NK1 receptor agonist | Probechem Biochemicals [probechem.com]
- 3. GR 73632 | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ablation of Least Shrew Central Neurokinin NK1 Receptors Reduces GR73632-Induced Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
GR-73632 Technical Support Center for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR-73632 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating NK1 receptors, which are part of the G protein-coupled receptor family.[4] This activation triggers downstream signaling cascades, including the activation of phospholipase C, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4][5]
Q2: What are the common in vivo applications of this compound?
This compound is frequently used in vivo as a tool to study the roles of the NK1 receptor in various physiological processes. Common applications include:
-
Inducing emesis (vomiting) in animal models to investigate the mechanisms of nausea and vomiting and to test the efficacy of antiemetic drugs.[4][6]
-
Studying pain and nociception, as intrathecal administration can induce behaviors like scratching, biting, and licking.[1]
-
Investigating neurogenic inflammation and other physiological responses mediated by NK1 receptor activation.
Q3: How should this compound be prepared for in vivo administration?
Proper preparation of this compound is critical for reliable experimental outcomes. Due to its solubility characteristics, specific protocols should be followed. It is soluble in water up to 1 mg/mL and in DMSO at concentrations of 10 mM or ≥ 100 mg/mL.[2][3] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[2]
Here are two example protocols for preparing a working solution:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This can achieve a solubility of at least 2.5 mg/mL.[2]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). This can also achieve a solubility of at least 2.5 mg/mL.[2]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low emetic response in animals | Improper dosage. | The effective dose of this compound can vary between species and administration routes. An intraperitoneal (i.p.) dose of 5 mg/kg has been shown to induce emesis in the least shrew.[4][6] A dose-response study may be necessary to determine the optimal dose for your specific model. |
| Inactive compound. | Ensure proper storage of this compound at -20°C. Prepare solutions fresh on the day of the experiment.[2] | |
| Incorrect administration route. | For inducing emesis, intraperitoneal (i.p.) injection is a common route.[4] For studying spinal actions, intrathecal (i.t.) injection is used.[1] Verify the appropriate administration route for your experimental goals. | |
| High variability in animal response | Inconsistent formulation. | Ensure the vehicle and this compound are thoroughly mixed and that the compound is fully dissolved. Use of sonication or gentle heating may help.[2] |
| Animal strain or sex differences. | Be consistent with the animal strain, sex, and age used in your experiments. Report these details in your methodology. | |
| Unexpected behavioral side effects (e.g., excessive scratching) | Central nervous system effects. | Intrathecal administration of this compound is known to cause scratching, biting, and licking behaviors in mice.[1] If these are not the intended effects, consider the route of administration and dosage. These behaviors are mediated by NK1 receptors in the spinal cord.[1] |
| Precipitation of the compound in the vehicle | Poor solubility. | Follow the recommended solvent protocols.[2] If using aqueous solutions, do not exceed the solubility limit of 1 mg/mL. Using a co-solvent system like the ones described in the FAQs can significantly improve solubility.[2] |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 | 2 nM | Guinea pig vas deferens | [3] |
| Effective Emetic Dose (i.p.) | 5 mg/kg | Least shrew | [4][6] |
| Molecular Weight | 766.01 g/mol | N/A | |
| Formula | C40H59N7O6S | N/A | |
| Solubility in Water | up to 1 mg/mL | N/A | |
| Solubility in DMSO | ≥ 100 mg/mL (130.55 mM) | N/A | [2] |
Experimental Protocols
Protocol: Induction of Emesis in the Least Shrew
This protocol is based on studies investigating the emetic properties of this compound.
-
Animal Model: Adult least shrews (Cryptotis parva).
-
Compound Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline with appropriate solubilizing agents). A common dose is 5 mg/kg.[4]
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Observation: Observe the animals for a period of at least 30 minutes post-injection.[4]
-
Data Collection: Record the frequency and number of vomiting episodes.
-
Control Group: Administer the vehicle alone to a control group of animals to ensure the vehicle itself does not induce emesis.
-
Antagonist Control (Optional): To confirm the effect is NK1 receptor-mediated, a separate group of animals can be pre-treated with a selective NK1 receptor antagonist, such as netupitant, prior to this compound administration.[4]
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound upon binding to the NK1 receptor.
Caption: General experimental workflow for an in vivo emesis study using this compound.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NK1 receptor agonist | Probechem Biochemicals [probechem.com]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
GR-73632 Technical Support Center: Minimizing Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of GR-73632 during experimental procedures. By following these recommendations, users can ensure the integrity and activity of the compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture. When stored under these conditions, the peptide is stable for extended periods.
Q2: What is the recommended procedure for reconstituting this compound?
A2: this compound is soluble in water. For reconstitution, use sterile, nuclease-free water. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent. Gently vortex to dissolve the peptide completely.
Q3: How should I store this compound solutions?
A3: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C or for 1 month at -20°C when stored properly away from moisture and light.[]
Q4: What are the primary factors that can cause this compound degradation in an experimental setting?
A4: The main factors contributing to peptide degradation are inappropriate pH, elevated temperatures, light exposure, and oxidation. The amino acid sequence of this compound contains methionine, which is particularly susceptible to oxidation.[2][3] Additionally, prolonged exposure to pH levels above 8.0 should be avoided.[2]
Q5: At what pH should I work with this compound solutions?
A5: To minimize hydrolysis and other pH-dependent degradation pathways, it is advisable to maintain this compound solutions at a neutral or slightly acidic pH (pH 5-7). Buffers should be selected carefully to avoid any that might catalyze degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Observed Problem | Potential Cause Related to Degradation | Recommended Solution |
| Reduced or no biological activity | Oxidation of Methionine: The thioether side chain of the methionine residue in this compound is susceptible to oxidation, which can inactivate the peptide. | - Prepare fresh solutions for each experiment.- Use degassed buffers to minimize dissolved oxygen.- Consider adding antioxidants like DTT or TCEP to your experimental buffer, but first verify their compatibility with your assay. |
| Hydrolysis: Cleavage of peptide bonds can occur, especially at non-neutral pH and elevated temperatures, leading to inactive fragments. | - Ensure the pH of your buffers is between 5 and 7.- Avoid prolonged incubation at temperatures above 37°C unless required by the protocol. | |
| Inconsistent results between experiments | Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial. Each freeze-thaw cycle can lead to aggregation and degradation of the peptide. | - Prepare single-use aliquots of the reconstituted this compound and store them at -80°C. |
| Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration. | - Use low-protein-binding microplates and pipette tips.- Including a carrier protein like BSA (0.1%) in your buffers can help prevent adsorption, if compatible with your assay. | |
| Precipitate formation in the solution | Aggregation: Physical instability can lead to the formation of peptide aggregates, which are inactive. This can be triggered by changes in pH, temperature, or high concentrations. | - Ensure the peptide is fully dissolved upon reconstitution.- Avoid buffers that are known to cause precipitation of peptides.- If a precipitate is observed, the solution should be discarded. |
Experimental Protocols
Protocol: In Vitro NK1 Receptor Activation Assay
This protocol provides a general framework for a cell-based assay to measure the activation of the neurokinin-1 (NK1) receptor by this compound.
1. Cell Culture and Seeding:
- Culture cells expressing the human NK1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
- Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound Working Solutions:
- Thaw a single-use aliquot of the this compound stock solution on ice.
- Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). It is recommended to prepare these solutions immediately before use.
3. Receptor Stimulation:
- Wash the cell monolayer once with the assay buffer.
- Add the this compound dilutions to the respective wells.
- Include a vehicle control (buffer only) and a positive control (e.g., Substance P).
- Incubate for the desired time (e.g., 30 minutes) at 37°C.
4. Detection of Receptor Activation:
- Measure the downstream signaling readout. This could be:
- Calcium Flux: Using a fluorescent calcium indicator (e.g., Fluo-4 AM).
- cAMP Measurement: Using a suitable cAMP assay kit (for Gs-coupled pathways).
- IP-One Assay: For Gq-coupled pathways.
- ERK1/2 Phosphorylation: By Western blot or ELISA.[4]
5. Data Analysis:
- Plot the response as a function of the this compound concentration.
- Calculate the EC50 value to determine the potency of the agonist.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption. |
| Stock Solution (in water) | -80°C | Up to 6 months[] | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in water) | -20°C | Up to 1 month[] | Less ideal than -80°C for long-term storage. |
| Working Dilutions | On ice (2-8°C) | For the duration of the experiment | Prepare fresh for each experiment. Use low-protein-binding tubes. |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the NK1 receptor, leading to downstream signaling cascades.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for an in vitro this compound receptor activation assay.
References
- 2. biorxiv.org [biorxiv.org]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing GR-73632
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing GR-73632, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
General Information
What is this compound?
This compound is a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist.[1][2] It is a peptide analog of Substance P and is widely used in research to study the physiological and pathological roles of the NK1 receptor, which is involved in processes such as pain transmission, inflammation, and emesis.[3][4]
Physicochemical and Handling Properties
| Property | Value | Source |
| Molecular Formula | C40H59N7O6S | |
| Molecular Weight | 766.00 g/mol | |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [6] |
| Solubility | Soluble to 1 mg/ml in water. Soluble in DMSO. | [6] |
| Storage (Powder) | Store at -20°C. For long-term storage, -80°C is recommended. | [5] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term stability, this compound powder should be stored at -20°C or -80°C.[5]
Q2: How do I reconstitute this compound?
This compound can be reconstituted in sterile water or an aqueous buffer. For cell culture experiments, it is common to dissolve it in a small amount of DMSO first, followed by dilution in the desired aqueous medium. For in vivo studies, specific solvent mixtures may be required to achieve the desired concentration and stability.
Q3: What is the stability of this compound in solution?
Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.
Q4: What are the primary applications of this compound in research?
This compound is primarily used to investigate the function of the NK1 receptor in various biological systems. Common applications include studying its role in pain perception, neurogenic inflammation, smooth muscle contraction, and as an emetogen in models of nausea and vomiting.[3][4]
Experimental Protocols
In Vitro Experiment: Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in a human neuroblastoma cell line (SH-SY5Y) endogenously expressing the NK1 receptor.
Materials:
-
This compound
-
SH-SY5Y cells
-
F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in F-12K medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere and grow for 24-48 hours.
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Preparation: Prepare a 10X stock solution of this compound in HBSS. A typical starting concentration for a dose-response curve would be 10 µM, with serial dilutions.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the 10X this compound solution into the wells while continuously recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically normalized to the baseline to determine the agonist-induced calcium mobilization.
In Vivo Experiment: Induction of Itch-Related Behavior in Mice
This protocol describes the intrathecal administration of this compound to mice to study itch-related scratching behavior.[3]
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Hamilton syringe with a 30-gauge needle
Methodology:
-
Animal Acclimation: Acclimate the mice to the experimental room and observation chambers for at least 30 minutes before the experiment.
-
Compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose range is 10-100 pmol per mouse.
-
Intrathecal Injection:
-
Gently restrain the mouse.
-
Perform an intrathecal injection between the L5 and L6 vertebrae using a Hamilton syringe. The injection volume should be 5 µL.
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse in an individual observation chamber.
-
Videotape the behavior for 30 minutes.
-
An observer, blinded to the treatment groups, will count the number of scratching bouts directed towards the injection site.
-
-
Data Analysis: Compare the number of scratches in the this compound-treated group to a vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Caption: NK1 Receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the in vitro calcium imaging assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response in in vitro assays | Cell line does not express sufficient levels of the NK1 receptor. | Confirm NK1 receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to have robust NK1 receptor expression or a transiently transfected system. |
| Degradation of this compound. | Ensure proper storage of the compound. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect concentration of this compound. | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration. | |
| High background signal in fluorescence assays | Incomplete removal of the fluorescent dye. | Ensure thorough washing of the cells after loading with the calcium indicator. |
| Cell death or stress. | Optimize cell seeding density and ensure cells are healthy before the experiment. Use a less cytotoxic concentration of the dye or a shorter loading time. | |
| Variability between replicate wells or animals | Inconsistent cell numbers in wells. | Ensure a homogenous cell suspension when plating. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| Inconsistent injection technique (in vivo). | Ensure consistent and accurate intrathecal injections. Practice the injection technique to minimize variability. | |
| Unexpected off-target effects | This compound may interact with other receptors at high concentrations. | Use the lowest effective concentration of this compound. Include appropriate controls, such as a specific NK1 receptor antagonist, to confirm that the observed effects are mediated by the NK1 receptor. |
References
- 1. Ablation of least shrew central neurokinin NK1 receptors reduces GR73632-induced vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
GR-73632 vs. Substance P: A Comparative Guide to NK-1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GR-73632 and Substance P in their ability to activate the Neurokinin-1 (NK-1) receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific needs.
Introduction to NK-1 Receptor Agonists
The Neurokinin-1 (NK-1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P.[1][2][3] Activation of the NK-1 receptor is implicated in a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4] Substance P is the endogenous ligand for the NK-1 receptor.[3] this compound is a synthetic, potent, and selective tachykinin NK-1 receptor agonist.[5]
Quantitative Comparison of Receptor Activation
The following table summarizes the available quantitative data on the potency of this compound and Substance P in activating the NK-1 receptor. It is important to note that the data are derived from different experimental models and assays, which should be considered when making direct comparisons.
| Ligand | Parameter | Value | Assay | Tissue/Cell Type | Reference |
| This compound | Potency Ratio | ~200-fold more potent than Substance P | Behavioral Assay (scratching, biting, licking) | Mice (in vivo) | [5] |
| This compound | EC50 | 17 nM | Contraction Assay | Rat Urinary Bladder | [6] |
| Substance P | EC50 | - | Behavioral Assay (scratching, biting, licking) | Mice (in vivo) | [5] |
| Substance P | -log EC50 | 8.5 ± 0.3 | Intracellular Calcium Mobilization | HEK293 Cells | [7][8] |
| Substance P | -log EC50 | 7.8 ± 0.1 | cAMP Accumulation | HEK293 Cells | [7][8] |
Signaling Pathways of the NK-1 Receptor
Activation of the NK-1 receptor by an agonist such as Substance P or this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Experimental Methodologies
Detailed below are representative protocols for key experiments used to characterize the activity of NK-1 receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK-1 receptor.
-
Incubation: A constant concentration of a radiolabeled NK-1 receptor antagonist (e.g., [3H]Substance P) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or Substance P).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the NK-1 receptor and induce an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Cells expressing the NK-1 receptor (e.g., HEK293 cells) are cultured in a suitable medium.
-
Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]
-
Agonist Stimulation: The cells are stimulated with various concentrations of the test agonist (this compound or Substance P).
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[7][10]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Conclusion
Both this compound and Substance P are effective agonists of the NK-1 receptor. The available data suggests that this compound is a significantly more potent agonist than Substance P in vivo.[5] However, for in vitro studies, the choice of agonist may depend on the specific requirements of the experiment, such as the desired concentration range and the specific signaling pathway being investigated. The detailed experimental protocols provided in this guide can be adapted to directly compare these two agonists under specific experimental conditions.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Blocking GR-73632-Induced NK1 Receptor Activation with CP-96,345: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CP-96,345 in blocking the effects of the selective Neurokinin-1 (NK1) receptor agonist, GR-73632. It includes a review of available experimental data, detailed protocols for key in vivo experiments, and a comparison with other notable NK1 receptor antagonists.
Mechanism of Action: A Competitive Antagonism
This compound is a potent and selective agonist for the NK1 receptor, a G-protein coupled receptor that is the preferred receptor for the neuropeptide Substance P.[1] Activation of the NK1 receptor by agonists like this compound initiates a signaling cascade that has been implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.
CP-96,345 is a non-peptide, selective antagonist of the NK1 receptor. It exerts its inhibitory effects by competitively binding to the NK1 receptor, thereby preventing the binding of agonists like this compound and Substance P and the subsequent downstream signaling.
Quantitative Comparison of NK1 Receptor Antagonists
The following table summarizes the available binding affinities and in vivo potencies of CP-96,345 and other selected NK1 receptor antagonists. Direct comparative data for the inhibition of this compound is limited, and the presented data is primarily for the blockade of Substance P or other tachykinin-mediated effects.
| Antagonist | Target Receptor | Binding Affinity (Ki) | In Vivo Efficacy (Example) | Species | Reference(s) |
| CP-96,345 | NK1 | 22.5 nM - 59.6 nM ([3H]-diltiazem and [125I]-Bolton-Hunter-conjugated substance P binding, respectively) | Inhibited this compound-induced scratching, biting, and licking in mice. | Rat, Mouse | [1][2] |
| L-733,060 | NK1 | Not explicitly found for direct comparison | Dose-dependently protected mice from GalN/LPS-induced liver injury. | Mouse | [3] |
| Aprepitant | NK1 | High affinity (specific Ki not detailed in search results) | Effective in preventing chemotherapy-induced nausea and vomiting (CINV).[4] | Human | [4][5] |
Experimental Protocols
Intrathecal Injection in Mice for Behavioral Studies
This protocol is adapted from established methods for assessing the behavioral effects of intrathecally administered compounds.[6][7][8][9][10]
Materials:
-
This compound (agonist)
-
CP-96,345 (antagonist) or other test compounds
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringes (10-25 µL) with 30-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Observation chambers
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur over the lumbar region of the back to expose the injection site.
-
Positioning: Place the anesthetized mouse in a prone position, flexing the spine to open the intervertebral spaces. This can be facilitated by placing a 15-mL conical tube under the abdomen.[8]
-
Injection Site Identification: Palpate the pelvic girdle and identify the L5-L6 intervertebral space. A slight depression can often be felt.
-
Injection: Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space at a slight angle. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
-
Drug Administration: Slowly inject the desired volume (typically 5-10 µL) of the drug solution (this compound, CP-96,345, or co-administration).
-
Recovery: Remove the needle and place the mouse on a heating pad to recover from anesthesia.
-
Behavioral Observation: Once fully recovered, place the mouse in an observation chamber and record the incidence and duration of specific behaviors (e.g., scratching, biting, licking) for a defined period (e.g., 30-60 minutes).
Plasma Extravasation Assay for Neurogenic Inflammation
This protocol provides a general framework for measuring plasma extravasation, a key feature of neurogenic inflammation, which can be induced by NK1 receptor activation.[11]
Materials:
-
This compound (agonist)
-
CP-96,345 (antagonist) or other test compounds
-
Evans Blue dye (e.g., 50 mg/kg in saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse).
-
Dye Administration: Inject Evans Blue dye intravenously. The dye binds to plasma albumin and is used to quantify the extent of plasma leakage into tissues.
-
Drug Administration: Administer the antagonist (CP-96,345) via the desired route (e.g., intravenously or orally) at a specified time before the agonist challenge.
-
Agonist Challenge: Administer the agonist (this compound) to induce plasma extravasation. This can be done via various routes, such as intradermal injection into a specific skin site or systemic administration.
-
Tissue Collection: After a set period, euthanize the animal and dissect the tissue of interest (e.g., skin, trachea, bladder).
-
Dye Extraction: Incubate the collected tissue in formamide at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer (typically at ~620 nm). The amount of dye is proportional to the degree of plasma extravasation.
-
Data Analysis: Compare the amount of dye extravasation in animals treated with the agonist alone versus those pre-treated with the antagonist.
Visualizing the Signaling Pathway and Experimental Workflow
This compound Signaling and CP-96,345 Blockade
Caption: this compound activates the NK1 receptor, leading to downstream signaling. CP-96,345 competitively blocks this interaction.
Experimental Workflow for In Vivo Behavioral Assay
Caption: Workflow for assessing the effect of CP-96,345 on this compound-induced behaviors in mice.
Comparison with Alternative NK1 Receptor Antagonists
While CP-96,345 was a pioneering non-peptide NK1 receptor antagonist, several other compounds have since been developed, with some achieving clinical use.
-
L-733,060: Another potent and selective NK1 receptor antagonist that has been used extensively in preclinical research. Studies have shown its efficacy in blocking NK1 receptor-mediated responses, such as in models of liver injury.[3]
-
Aprepitant (Emend®): An FDA-approved NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[4][5] Its clinical success highlights the therapeutic potential of targeting the NK1 receptor.
-
Other Antagonists: A variety of other NK1 receptor antagonists have been developed and investigated for a range of indications, including rolapitant, casopitant, and fosaprepitant.[12]
The choice of antagonist for a particular research application will depend on factors such as the specific research question, the animal model being used, and the desired pharmacokinetic properties. While CP-96,345 remains a valuable tool for preclinical research, newer antagonists like aprepitant offer the advantage of established clinical data.
Conclusion
CP-96,345 is a well-characterized and effective antagonist of the NK1 receptor, capable of blocking the physiological effects induced by the selective agonist this compound. Its utility has been demonstrated in a range of in vivo and in vitro experimental models. For researchers investigating the role of the NK1 receptor in various physiological and pathological processes, CP-96,345 remains a relevant and potent pharmacological tool. When considering translational research, a comparative analysis with clinically approved antagonists such as aprepitant is warranted.
References
- 1. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists CP-96,345 and L-733,060 protect mice from cytokine-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Author Spotlight: Intrathecal Injection – An Efficient and Reliable Delivery Method to Test the Efficacy of Gene Editing in Neonatal Mouse Brains [jove.com]
- 7. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Procedures and Applications of Epidural and Intrathecal Injection | Encyclopedia MDPI [encyclopedia.pub]
- 11. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GR-73632 and Other Neurokinin-1 (NK-1) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of GR-73632, a potent and selective neurokinin-1 (NK-1) receptor agonist, with other well-characterized NK-1 agonists. The data presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to NK-1 Receptor Agonists
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1] Activation of the NK-1 receptor is involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] NK-1 receptor agonists are invaluable tools for elucidating the physiological and pathological roles of this receptor. This guide focuses on the comparative pharmacology of this compound, Substance P, Septide, and the synthetic analog [Sar⁹,Met(O₂)¹¹]SP.
Quantitative Comparison of NK-1 Agonist Activity
The binding affinities and functional potencies of this compound and other NK-1 agonists are summarized in the table below. The data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the NK-1 receptor, providing a standardized system for comparison.
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Cell Line/Tissue |
| This compound | Not explicitly found in a competitive binding assay in CHO cells | 2 (guinea pig vas deferens)[3][4][5], 17 (rat urinary bladder)[6][7] | Various |
| Substance P | 0.17 (Kd in CHO cells)[8], ~0.33 (Kd in CHO cells)[2] | 0.05 (Inositol Phosphate Accumulation, COS-1 cells)[9] | CHO, COS-1 |
| Septide | 2900 - 3700 (Displacement of [³H]SP, COS-1 cells)[9], 0.55 (Kd, Homologous binding, COS-7 cells)[4][10] | 5 (Inositol Phosphate Accumulation, COS-1 cells)[9] | COS-1, COS-7 |
| [Sar⁹,Met(O₂)¹¹]SP | Potent and selective NK-1 agonist[11][12][13][14] | Data not consistently reported alongside others | Various |
Note: Direct comparison of Ki values is challenging due to variations in experimental conditions across different studies. The provided data represents the most relevant information found.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for radioligand binding and functional assays commonly used to characterize NK-1 receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies characterizing ligand binding to the NK-1 receptor expressed in CHO cells.[10][15]
Objective: To determine the binding affinity (Ki) of a test agonist by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Materials:
-
Cell Membranes: Membrane preparations from CHO cells stably expressing the human or rat NK-1 receptor.
-
Radioligand: [³H]-Substance P.
-
Test Agonist: this compound or other NK-1 agonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein), a fixed concentration of [³H]-Substance P (typically at or below its Kd), and varying concentrations of the unlabeled test agonist. The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test agonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This protocol is a standard method for assessing the functional potency of GPCR agonists by measuring changes in intracellular calcium concentration.[9][16][17][18][19][20][21]
Objective: To determine the EC₅₀ value of an NK-1 agonist by measuring its ability to induce calcium mobilization in cells expressing the NK-1 receptor.
Materials:
-
Cells: CHO cells stably expressing the human or rat NK-1 receptor.
-
Cell Culture Medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Agonist: this compound or other NK-1 agonists.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-NK1 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be cleaved to its active form.
-
Agonist Preparation: Prepare serial dilutions of the test agonist in the assay buffer.
-
Measurement: Place the cell plate and the agonist plate into the FLIPR instrument. The instrument will add the agonist to the cells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Determine the maximum fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist such as this compound primarily couples to Gαq/11 G-proteins.[22][23] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses.
Experimental Workflow for Comparing NK-1 Agonists
The following diagram illustrates a typical workflow for the comprehensive comparison of novel NK-1 receptor agonists against known standards.
Conclusion
This compound is a potent NK-1 receptor agonist, demonstrating high potency in functional assays.[3][4][5] While direct comparative binding data in a standardized CHO cell system is needed for a precise ranking of affinity against other agonists like Substance P and Septide, its functional potency is well-established. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of NK-1 receptor agonists. The choice of agonist will ultimately depend on the specific requirements of the experimental system and the desired pharmacological profile.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NK1 receptor agonist | Probechem Biochemicals [probechem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. genscript.com [genscript.com]
- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GR-73632-Mediated Emesis: A Comparative Guide to Netupitant and Alternative NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of netupitant and other neurokinin-1 (NK1) receptor antagonists for confirming emesis induced by the selective NK1 receptor agonist, GR-73632. The experimental data, protocols, and signaling pathways detailed herein offer a valuable resource for researchers investigating the mechanisms of nausea and vomiting and for professionals involved in the development of antiemetic drugs.
Introduction to NK1 Receptor-Mediated Emesis
The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are key players in the emetic reflex.[1][2] this compound is a potent and selective NK1 receptor agonist widely used in preclinical models to induce emesis and evaluate the efficacy of antiemetic compounds.[3] Confirmation that a specific emetic response is mediated by the NK1 receptor is typically achieved by demonstrating that the response can be blocked by a selective NK1 receptor antagonist. This guide focuses on netupitant as a primary tool for this purpose and compares its utility with other available NK1 receptor antagonists.
Comparative Efficacy of NK1 Receptor Antagonists
The following tables summarize the available quantitative data on the efficacy of netupitant and alternative NK1 receptor antagonists in blocking this compound-mediated responses. It is important to note that direct head-to-head comparative studies for emesis inhibition are limited, and the data presented here are compiled from various studies, which may employ different experimental models and methodologies.
Table 1: In Vivo Efficacy of NK1 Receptor Antagonists Against this compound-Induced Emesis in the Least Shrew
| Compound | Route of Administration | Dose Range | Effect on Emesis Frequency | Effect on Percentage of Animals Vomiting | Reference |
| Netupitant | i.p. | 0.5 - 10 mg/kg | Dose-dependent decrease; significant reduction at 5 and 10 mg/kg | Dose-dependent decrease; significant reduction at 5 and 10 mg/kg | [4] |
| CP-99,994 | i.p. | - | Attenuates vomiting | - | [5] |
i.p. = intraperitoneal
Table 2: In Vivo Efficacy of NK1 Receptor Antagonists Against this compound-Induced Foot Tapping in Gerbils
| Compound | ID₅₀ (mg/kg) | Reference |
| GR203040 | ≤ 0.85 | [6] |
| CP-99,994 | ≤ 0.85 | [6] |
| L-742,694 | ≤ 0.85 | [6] |
| RPR100893 | > 10 | [6] |
ID₅₀ = Dose that inhibits the response by 50%. This behavioral response is used as a proxy for in vivo NK1 receptor antagonism.
Table 3: In Vitro Efficacy of Rolapitant Against this compound-Induced Calcium Efflux
| Compound | Concentration Range | Effect | Reference |
| Rolapitant | 1 - 1000 nM | Concentration-dependent inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Protocol 1: Inhibition of this compound-Induced Emesis in the Least Shrew
This protocol is adapted from the study by Zhong et al. (2019).[4]
1. Animals:
-
Adult male least shrews (Cryptotis parva) are used.
-
Animals are housed individually with ad libitum access to food and water.
2. Acclimation and Pre-treatment:
-
Shrews are acclimated to the experimental environment.
-
Thirty minutes prior to the emetic challenge, animals are pre-treated with either vehicle (control) or varying doses of the NK1 receptor antagonist (e.g., netupitant) via intraperitoneal (i.p.) injection.
3. Emetic Challenge:
-
This compound (e.g., 5 mg/kg) is administered i.p. to induce emesis.
4. Observation and Data Collection:
-
Animals are observed for a set period (e.g., 30 minutes) post-GR-73632 injection.
-
The frequency of emetic episodes (vomiting and retching) and the number of animals exhibiting emesis in each group are recorded.
5. Data Analysis:
-
Statistical analysis is performed to compare the emetic response between the vehicle-treated and antagonist-treated groups. Non-parametric tests such as the Kruskal-Wallis test followed by Dunn's post hoc test for frequency data and the chi-square test for the percentage of animals vomiting are appropriate.
Protocol 2: Inhibition of this compound-Induced Foot Tapping in Gerbils
This protocol is based on the study by Tattersall et al. (1997).[6]
1. Animals:
-
Male Mongolian gerbils are used.
2. Drug Administration:
-
The NK1 receptor antagonist or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the this compound challenge.
3. Behavioral Challenge:
-
This compound is administered (e.g., subcutaneously) to induce the foot-tapping response.
4. Observation and Scoring:
-
The number of hind-foot taps is counted for a defined period (e.g., 4 minutes) after the this compound injection.
5. Data Analysis:
-
The dose of the antagonist required to inhibit the foot-tapping response by 50% (ID₅₀) is calculated.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced emesis via the NK1 receptor.
Caption: Workflow for evaluating the antiemetic efficacy of NK1 receptor antagonists.
Discussion and Conclusion
The available data strongly support the use of netupitant as a tool to confirm that emesis is mediated by the NK1 receptor. The study by Zhong et al. (2019) provides robust in vivo evidence of its dose-dependent efficacy in a relevant animal model.[4]
For comparative purposes, other NK1 receptor antagonists such as CP-99,994 have also been shown to be effective against this compound-induced emesis.[5] While direct comparative efficacy data for emesis is sparse, in vitro data with rolapitant and in vivo data from foot-tapping assays with other antagonists provide valuable insights into their relative potencies at the NK1 receptor.[6][7]
When selecting an antagonist for experimental use, researchers should consider factors such as the specific research question, the animal model being used, and the desired route of administration and pharmacokinetic profile of the antagonist. While netupitant is a well-validated option, the alternatives presented in this guide may offer advantages in specific experimental contexts.
Further research involving direct, head-to-head comparisons of these NK1 receptor antagonists in this compound-induced emesis models would be highly beneficial to the field, allowing for a more definitive ranking of their in vivo antiemetic potency in this specific paradigm.
References
- 1. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of cisplatin-induced emesis by the oral neurokinin-1 antagonist, MK-869, in combination with granisetron and dexamethasone or with dexamethasone alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antiemetic interactions between serotonergic 5-HT3 and tachykininergic NK1-receptor antagonists in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
A Comparative Analysis of GR-73632 and Endogenous Tachykinins Potency
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency of the selective NK1 receptor agonist, GR-73632, and the endogenous tachykinins: Substance P, Neurokinin A, and Neurokinin B.
This guide provides a detailed comparison of the binding affinities and functional potencies of the synthetic NK1 receptor agonist this compound and the naturally occurring tachykinin peptides. The data presented is compiled from various in vitro studies to offer a clear perspective on their relative activities at the three main tachykinin receptors: NK1, NK2, and NK3.
Data Presentation: Quantitative Comparison of Potency
The binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous tachykinins are summarized in the tables below. These values represent the concentration of the ligand required to inhibit 50% of radioligand binding (Ki) or to elicit 50% of the maximal response in a functional assay (EC50). Lower values indicate higher potency.
| Ligand | Receptor | Ki (nM) | Tissue/Cell Line |
| This compound | NK1 | 0.17 | Rat Cortical Membranes |
| NK2 | >1000 | - | |
| NK3 | >1000 | - | |
| Substance P | NK1 | 0.1 - 1 | Various |
| NK2 | 100 - 1000 | Various | |
| NK3 | >1000 | Various | |
| Neurokinin A | NK1 | 1 - 10 | Various |
| NK2 | 1 - 10 | Various | |
| NK3 | 100 - 1000 | Various | |
| Neurokinin B | NK1 | 100 - 1000 | Various |
| NK2 | 10 - 100 | Various | |
| NK3 | 1 - 10 | Various |
Table 1: Comparative Binding Affinities (Ki) of this compound and Endogenous Tachykinins at Tachykinin Receptors.
| Ligand | Receptor | EC50 (nM) | Assay | Tissue/Cell Line |
| This compound | NK1 | 2 | Guinea Pig Vas Deferens Contraction | Guinea Pig Vas Deferens |
| NK1 | 17 | Rat Urinary Bladder Contraction | Rat Urinary Bladder[1] | |
| Substance P | NK1 | 14.28 | NK1 Receptor Internalization | Rat Spinal Cord Neurons[2] |
| NK1 | 16.1 | Calcium Mobilization | Rat Spinal Cord Neurons[2] | |
| Neurokinin A | NK1 | 26.7 | NK1 Receptor Internalization | Rat Spinal Cord Neurons[2] |
| NK1 | 20.53 | Calcium Mobilization | Rat Spinal Cord Neurons[2] | |
| Neurokinin B | NK3 | 1 | Neuronal Receptor Stimulation | Guinea Pig Ileum[3] |
Table 2: Comparative Functional Potencies (EC50) of this compound and Endogenous Tachykinins in Various Assays.
Experimental Protocols: Methodologies for Potency Determination
The following are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Materials:
-
Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radioligand (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2, [3H]Senktide for NK3).
-
Test compounds (this compound, Substance P, Neurokinin A, Neurokinin B).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream event for Gq-coupled receptors like the tachykinin receptors.
Materials:
-
Cells stably or transiently expressing the tachykinin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (this compound, Substance P, Neurokinin A, Neurokinin B).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells using the automated injector and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by plotting the dose-response curve and fitting it to a sigmoidal dose-response equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the accumulation of inositol phosphates (IPs), another downstream product of Gq-coupled receptor activation.
Materials:
-
Cells expressing the tachykinin receptor of interest.
-
[3H]myo-inositol.
-
Inositol-free culture medium.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl). Lithium chloride is used to inhibit the degradation of inositol monophosphates, allowing them to accumulate.
-
Test compounds (this compound, Substance P, Neurokinin A, Neurokinin B).
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them overnight in inositol-free medium containing [3H]myo-inositol.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and separate the inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography (e.g., with Dowex resin).
-
Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Determine the EC50 value by plotting the dose-response curve of inositol phosphate accumulation against the agonist concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the tachykinin receptors and a general workflow for determining ligand potency.
Caption: Tachykinin Receptor Signaling Pathways.
Caption: Workflow for Ligand Potency Determination.
References
- 1. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of neurokinin B/NK3 receptor and kisspeptin/KISS1 receptor in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
A Comparative Guide to Antagonizing GR-73632-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological agents used to antagonize the intracellular calcium influx induced by GR-73632, a potent and selective tachykinin neurokinin-1 (NK1) receptor agonist. Understanding the efficacy of different antagonists is crucial for research into NK1 receptor signaling and the development of novel therapeutics targeting this pathway.
Introduction to this compound and NK1 Receptor Signaling
This compound is a synthetic peptide that acts as a powerful agonist at the NK1 receptor, a G protein-coupled receptor (GPCR) endogenously activated by Substance P.[1] Activation of the NK1 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i), a key second messenger involved in a multitude of physiological processes. The this compound-induced increase in [Ca2+]i serves as a valuable in vitro model for studying NK1 receptor function and for screening potential antagonists.
Comparative Efficacy of NK1 Receptor Antagonists
Several non-peptide small molecule antagonists have been developed to block the action of agonists at the NK1 receptor. The following table summarizes the available data on the potency of various antagonists in inhibiting responses mediated by this compound. It is important to note that direct comparative studies on this compound-induced calcium influx are limited in publicly available literature. The data presented here is compiled from studies assessing the inhibition of this compound-induced behavioral responses or emesis, which are downstream effects of the initial calcium signal.
| Antagonist | Molar Potency (Relative to this compound) | Experimental Model | Reference |
| CP-96,345 | Dose-dependent inhibition | Inhibition of scratching, biting, and licking in mice | [1] |
| Netupitant | Dose-dependent inhibition | Inhibition of emesis in the least shrew |
Further research is required to establish a direct quantitative comparison of IC50 values for these antagonists specifically against this compound-induced calcium influx.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathway of this compound-induced calcium influx and a typical experimental workflow for its measurement and antagonism.
Caption: Signaling pathway of this compound-induced calcium influx and its antagonism.
Caption: Experimental workflow for measuring the antagonism of this compound-induced calcium influx.
Experimental Protocols
The following is a generalized protocol for measuring this compound-induced intracellular calcium influx and its inhibition by NK1 receptor antagonists. This protocol is based on standard methodologies for calcium mobilization assays using fluorescent indicators.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor in appropriate growth medium.
-
Harvest cells and seed them at a density of 50,000 - 80,000 cells per well in a 96-well black-walled, clear-bottom microplate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. The final concentration of the dye should be optimized for the specific cell line (typically 2-5 µM).
-
Aspirate the growth medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for 60-90 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
3. Compound Addition:
-
Prepare serial dilutions of the NK1 receptor antagonists (e.g., CP-96,345, netupitant, aprepitant) in the assay buffer.
-
Add the antagonist solutions to the respective wells of the cell plate. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the plate with the antagonists for 15-30 minutes at room temperature.
4. Measurement of Calcium Influx:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration used to stimulate the cells should be at or near the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition studies.
-
Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution into each well and immediately begin recording the fluorescence intensity kinetically for at least 60-120 seconds. For Fura-2, excitation wavelengths of 340 nm and 380 nm are used with emission at 510 nm. For Fluo-4, excitation is at 488 nm and emission at 525 nm.
5. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2, or as the change in fluorescence intensity (ΔF) from baseline for Fluo-4.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Conclusion
References
Unraveling the Genomic Response to GR-73632: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of gene expression changes following treatment with GR-73632, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist, reveals significant insights into its molecular mechanism of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's effects on gene expression, alongside available data for alternative NK1 receptor agonists, supported by experimental protocols and pathway visualizations.
This compound and the Tachykinin System: A Molecular Overview
This compound is a synthetic peptide analog that mimics the action of Substance P (SP), the endogenous ligand for the NK1 receptor.[1] Activation of the NK1 receptor, a G-protein coupled receptor, triggers a cascade of intracellular signaling events, influencing a wide range of physiological processes including pain transmission, inflammation, and emesis.[2] This guide delves into the downstream genomic consequences of this activation, providing a quantitative look at the resulting changes in the cellular transcriptome.
Gene Expression Profiling in Response to this compound
A pivotal study by Irizarry et al. (2023) provides the most direct evidence of gene expression changes induced by this compound.[3] Their research utilized RNA sequencing (RNA-seq) to analyze the transcriptomes of the brainstem and gut tissues of the least shrew (Cryptotis parva), a model organism for emesis research, following treatment with this compound.
While the complete raw dataset is accessible through the NCBI BioProject database under accession number PRJNA852693, the study highlights a curated list of 125 "emesis-candidate genes" identified through their analysis. This list provides a focused view of the genes most relevant to the physiological effects of this compound in this model. The data indicates that this compound administration leads to differential expression of genes involved in key signaling pathways, including those related to G-protein coupled receptor signaling, calcium signaling, and inflammatory responses.
Due to the nature of the publicly available data, a comprehensive table of all differentially expressed genes with their precise fold changes and p-values is not provided in the primary publication. However, the curated list of 125 emesis-candidate genes offers valuable insights into the molecular players modulated by this compound.
Comparative Analysis with Alternative NK1 Receptor Agonists
To provide a broader context for the effects of this compound, this guide includes a comparison with Substance P, the natural ligand for the NK1 receptor. While direct comparative transcriptomic studies are limited, research on Substance P-induced gene expression offers valuable points of reference.
For instance, studies have shown that Substance P can induce the expression of the Corticotropin-Releasing Factor Receptor 1 (CRF1 receptor) in astrocytes, a finding with implications for the interplay between the tachykinin system and the stress response axis.[3][4]
| Agonist | Key Gene Expression Changes (Selected Examples) | Experimental Model | Reference |
| This compound | Differential expression of 125 emesis-candidate genes in brainstem and gut. | Least Shrew (in vivo) | Irizarry et al., 2023 |
| Substance P | Upregulation of Corticotropin-Releasing Factor Receptor 1 (CRF1 receptor) gene expression. | Human astrocytoma cell line and primary rat astroglial cells (in vitro) | Lieb et al., 2006 |
It is important to note that the differences in experimental models (in vivo vs. in vitro) and cell types necessitate caution in direct comparisons. However, the available data suggests that both natural and synthetic NK1 receptor agonists can modulate genes involved in stress and inflammatory pathways.
Signaling Pathways Activated by this compound
The activation of the NK1 receptor by this compound initiates a well-characterized signaling cascade. The binding of the agonist leads to the activation of Gq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the downstream activation of several key kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), the PI3K-Akt pathway, and the Raf-MEK-ERK (MAPK) pathway.
Caption: this compound signaling cascade leading to gene expression changes.
Experimental Protocols
RNA Sequencing of Least Shrew Tissues (Adapted from Irizarry et al., 2023)
1. Animal Model and Treatment:
-
Adult least shrews (Cryptotis parva) were used as the animal model.
-
Animals were treated with this compound (5 mg/kg, intraperitoneally). Control groups received a vehicle.
2. Tissue Collection:
-
Brainstem and gut tissues were collected from the treated and control animals.
3. RNA Extraction and Library Preparation:
-
Total RNA was extracted from the collected tissues.
-
RNA quality and quantity were assessed.
-
RNA sequencing libraries were prepared from the extracted RNA.
4. Sequencing:
-
High-throughput sequencing of the prepared libraries was performed.
5. Bioinformatic Analysis:
-
Raw sequencing reads were processed for quality control.
-
De novo transcriptome assembly was performed due to the lack of a reference genome for the least shrew.
-
Orthologs were identified by comparing the assembled transcripts to human, dog, mouse, and ferret gene sets.
-
Differential gene expression analysis was conducted to identify genes with altered expression levels in the this compound treated group compared to the control group.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to understand the biological functions of the differentially expressed genes.
Caption: Experimental workflow for RNA sequencing analysis.
Conclusion
The available data provides a foundational understanding of the gene expression changes induced by this compound. The identification of a set of emesis-candidate genes opens avenues for further investigation into the specific molecular pathways underlying the physiological effects of this potent NK1 receptor agonist. While direct comparative transcriptomic data with other agonists is currently limited, the existing research on Substance P offers a valuable framework for contextualizing the actions of this compound. Future studies employing standardized experimental conditions and comprehensive transcriptomic analyses will be crucial for a more detailed and direct comparison of the genomic effects of different NK1 receptor agonists, ultimately aiding in the development of more targeted and effective therapeutics.
References
- 1. BioProject Frequently Asked Questions: [ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P induces expression of the corticotropin-releasing factor receptor 1 by activation of the neurokinin-1 receptor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Substance P induces expression of the corticotropin-releasing factor receptor 1 by activation of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of GR-73632: A Comparison Guide Using a Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the physiological and behavioral effects of GR-73632, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist, using a knockout mouse model. By comparing the responses of wild-type mice with those of mice lacking the NK1 receptor, researchers can definitively attribute the actions of this compound to its interaction with this specific receptor.
Introduction to this compound and the NK1 Receptor
This compound is a synthetic peptide that acts as a powerful and selective agonist for the tachykinin NK1 receptor.[1][2] The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[3] Stimulation of the NK1 receptor by an agonist like this compound initiates a signaling cascade that leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[3][4] This signaling pathway is implicated in a variety of physiological processes, including the modulation of smooth muscle contraction, vasodilation, immune responses, and neurotransmission.[3] In vivo studies have demonstrated that intrathecal administration of this compound in mice elicits behaviors such as scratching, biting, and licking, while in other species like the least shrew, it has been shown to induce emesis (vomiting).[5][6]
Signaling Pathway of this compound via the NK1 Receptor
The binding of this compound to the NK1 receptor triggers a cascade of intracellular events. The diagram below illustrates this signaling pathway.
Experimental Design: Wild-Type vs. NK1 Receptor Knockout Mice
To validate that the effects of this compound are mediated by the NK1 receptor, a comparative study using wild-type (WT) and NK1 receptor knockout (NK1R-KO) mice is proposed. The experimental workflow is outlined below.
Expected Quantitative Outcomes
The following table summarizes the anticipated results from the comparative study.
| Experimental Group | Treatment | Behavioral Response (Scratching/Biting Events) | Neuronal Activation (c-Fos positive cells in Spinal Cord) |
| Wild-Type (WT) | Vehicle | Baseline | Baseline |
| Wild-Type (WT) | This compound | Significant Increase | Significant Increase |
| NK1R Knockout (KO) | Vehicle | Baseline | Baseline |
| NK1R Knockout (KO) | This compound | No Significant Change | No Significant Change |
Experimental Protocols
1. Animals: Adult male C57BL/6J wild-type mice and homozygous NK1R knockout mice on a C57BL/6J background will be used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Administration: this compound will be dissolved in sterile saline. Mice will receive an intrathecal injection of either this compound (e.g., 10 pmol in 5 µl) or vehicle (saline).
3. Behavioral Analysis: Immediately following injection, mice will be placed in individual observation chambers. Their behavior will be video-recorded for 30 minutes. The number of scratching bouts and the cumulative time spent biting and licking the caudal part of the body will be quantified by a blinded observer.
4. Immunohistochemistry for Neuronal Activation: Two hours after the injection, mice will be deeply anesthetized and transcardially perfused with 4% paraformaldehyde. The lumbar spinal cord will be dissected, post-fixed, and cryoprotected. Transverse sections (30 µm) will be processed for c-Fos immunohistochemistry using a standard avidin-biotin-peroxidase method. The number of c-Fos-immunoreactive nuclei in the dorsal horn will be counted under a light microscope.
Logical Relationship of Expected Outcomes
The expected outcomes and their interpretations are logically interconnected, as illustrated in the diagram below.
By following this guide, researchers can systematically and rigorously validate the on-target effects of this compound, providing crucial data for further drug development and mechanistic studies. The absence of a response in NK1R knockout mice serves as a definitive control, confirming that the observed physiological and behavioral changes are a direct result of NK1 receptor activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GR-73632
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of GR-73632.
This document provides crucial safety protocols, operational guidance, and disposal plans for the potent and selective tachykinin NK1 receptor agonist, this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
All personnel must be thoroughly trained on the handling of potent neurochemical agents. Personal Protective Equipment (PPE) is mandatory when working with this compound in solid or solution form.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required for handling the powdered form to prevent inhalation.
-
Body Protection: A laboratory coat must be worn at all times.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Logistical Information: Storage and Stability
Proper storage is critical to maintaining the viability of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature (Powder) | -20°C for up to 1 year; -80°C for up to 2 years. | [1] |
| Storage (in solvent) | -20°C for up to 1 month; -80°C for up to 6 months. | [1] |
| General Storage Conditions | Store in a tightly sealed container, protected from moisture and light. For long-term storage, blanketing with nitrogen is recommended. | [1] |
| Shipping Conditions | Shipped at room temperature for deliveries within 2 weeks. | [1] |
Operational Plan: Preparation of Solutions
This compound is soluble in water up to 1 mg/mL. For in vivo experiments, various solvent systems can be utilized. The following are two recommended protocols for preparing this compound solutions:
Protocol 1: PEG300 and Tween-80 Formulation
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mL working solution, for example, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix again.[1]
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
For a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix until the solution is clear.[1]
Note: For in vivo applications, it is recommended to prepare solutions freshly on the day of use.[1]
Disposal Plan
As this compound is a combustible solid, it must be disposed of in accordance with local, state, and federal regulations for chemical waste. It is classified under WGK 3, indicating it is highly hazardous to water.
General Disposal Guidelines:
-
Unused Solid Material: Dispose of as chemical waste through a licensed contractor. Do not dispose of down the drain or in general waste.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Solutions: Aqueous solutions of this compound should be collected in a designated waste container for chemical waste disposal.
For complete and specific disposal instructions, it is mandatory to consult the official Safety Data Sheet (SDS) provided by the supplier and your institution's environmental health and safety office.
Experimental Protocols
The following are summaries of established in vivo experimental uses of this compound. Researchers should adapt these protocols to their specific experimental designs.
Intraperitoneal Administration in Least Shrews
-
Objective: To investigate the emetic response induced by this compound.
-
Procedure:
-
Dissolve this compound in saline.
-
Administer intraperitoneally (i.p.) at doses ranging from 1 mg/kg to 5 mg/kg.
-
Observe and quantify the emetic and scratching behaviors post-injection.
-
Intrathecal Administration in Mice
-
Objective: To study the role of NK1 receptors in spinal sensory processing.
-
Procedure:
-
Perform an intrathecal (i.t.) injection into the spinal subarachnoid space.
-
Observe for behavioral responses such as scratching, biting, and licking.
-
Mechanism of Action: NK1 Receptor Signaling Pathway
This compound is a potent and selective agonist for the tachykinin NK1 receptor, a member of the G-protein coupled receptor (GPCR) family. Upon binding, it initiates a cascade of intracellular signaling events.
Caption: this compound activates the NK1 receptor, leading to downstream signaling.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo experiments with this compound involves several key stages, from preparation to data analysis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
